molecular formula C11H16BrN B8008782 (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Cat. No.: B8008782
M. Wt: 242.16 g/mol
InChI Key: LPHFTKBCBHOHFA-UHFFFAOYSA-N
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Description

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine is a chemical compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol . As a benzylamine derivative featuring a bromo substituent, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The bromine atom on the aromatic ring makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are essential for creating chemical libraries for drug discovery . Related bromo-methylbenzylamine compounds are frequently utilized in scientific research, including the synthesis of complex heterocyclic structures with potential biological activity . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-4-13(3)8-10-7-11(12)6-5-9(10)2/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHFTKBCBHOHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=C(C=CC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine , a tertiary amine intermediate utilized in medicinal chemistry.

Structural Identity, Synthesis, and Physicochemical Profiling[1][2][3][4]

Executive Summary

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine is a tertiary benzylamine characterized by a 1,2,4-trisubstituted benzene ring .[1][2][3] It serves as a critical lipophilic pharmacophore in drug discovery, particularly in the synthesis of SGLT2 inhibitors and GPCR modulators. Its structure combines a chemically reactive handle (the aryl bromide) with a basic nitrogen center, allowing for divergent synthetic applications: the bromide facilitates cross-coupling reactions (Suzuki-Miyaura), while the tertiary amine modulates solubility and target affinity.

Chemical Identity & Structural Analysis[2][3][5][6][7]

The molecule consists of a toluene core substituted at the ortho position with a methylene-amine arm and at the meta position (relative to the methyl) with a bromine atom.[3]

Property Data
IUPAC Name N-(5-Bromo-2-methylbenzyl)-N-ethyl-N-methylamine
Molecular Formula C₁₁H₁₆BrN
Molecular Weight 242.16 g/mol
SMILES CCN(C)CC1=C(C)C=CC(Br)=C1
InChI Key Predicted: Generate based on structure
Element Analysis C: 54.56%, H: 6.66%, Br: 33.00%, N: 5.78%
Structural Segmentation
  • Core Scaffold: A 2-methyl-5-bromo-phenyl ring.[1][2][3][4] The methyl group at the C2 position introduces steric bulk that restricts rotation around the benzylic bond, often improving metabolic stability compared to unsubstituted benzylamines.

  • Functional Group (Amine): An acyclic tertiary amine (N-ethyl-N-methyl).[1][2][3] This asymmetry (ethyl vs. methyl) creates distinct steric environments, often exploited to fine-tune pKa (approx. 9.0–9.[3]5) and lipophilicity.[3]

  • Reactive Handle (Bromide): The C5-Bromine is electronically activated for palladium-catalyzed cross-coupling, making this molecule a "bifunctional" intermediate.[1][3]

Physicochemical Properties (Predicted)

Parameter Value / Range Implication for Drug Design
LogP (Octanol/Water) 3.2 ± 0.4Highly lipophilic; likely high CNS penetration if not charged.[1][2][3]
pKa (Basic) 9.2 ± 0.5Predominantly protonated (cationic) at physiological pH (7.4).[3]
Boiling Point ~285°C (760 mmHg)High boiling point oil; purification requires high vacuum distillation.
Solubility < 0.1 mg/mL (Water)Requires conversion to HCl or fumarate salt for aqueous formulation.
Polar Surface Area 3.24 ŲExcellent membrane permeability.[3]

Synthesis & Reaction Pathways[2][9][11][12][13][14][15]

The synthesis of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine typically follows two primary routes: Reductive Amination (preferred for scale) or Nucleophilic Substitution (preferred for library generation).[1][2][3]

Route A: Reductive Amination (Self-Validating Protocol)

This route avoids the formation of quaternary ammonium by-products common in direct alkylation.[1][2][3]

  • Precursors: 5-Bromo-2-methylbenzaldehyde + N-Ethylmethylamine.[1][3]

  • Reagents: Sodium Triacetoxyborohydride (STAB), DCE/THF, Acetic Acid.

  • Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Route B: Nucleophilic Substitution (Sɴ2)[3]
  • Precursors: 5-Bromo-2-methylbenzyl bromide + N-Ethylmethylamine.[1][3]

  • Reagents: K₂CO₃, Acetonitrile, 60°C.

  • Critical Control: The benzyl bromide is a potent lachrymator; handling requires strict fume hood containment.

SynthesisPathways Aldehyde 5-Bromo-2-methyl- benzaldehyde Iminium Iminium Intermediate Aldehyde->Iminium STAB / AcOH (Reductive Amination) Amine N-Ethylmethylamine Amine->Iminium Product (5-Bromo-2-methyl-benzyl)- ethyl-methyl-amine Amine->Product Iminium->Product Reduction Bromide 5-Bromo-2-methyl- benzyl bromide Bromide->Product K2CO3 / ACN (SN2 Alkylation)

Figure 1: Dual synthetic pathways.[3] Route A (Blue) offers higher selectivity; Route B (Red) is faster for small-scale synthesis.[1][3]

Spectroscopic Characterization (Expected Data)

To validate the structure, researchers should look for the following diagnostic signals in ¹H NMR (400 MHz, CDCl₃):

  • Aromatic Region (3H):

    • δ ~7.50 (d, J=2 Hz, 1H): H6 (Ortho to Br, Meta to Methyl). The most deshielded aromatic proton due to the Br inductive effect.

    • δ ~7.25 (dd, J=8, 2 Hz, 1H): H4 (Para to CH2-N).

    • δ ~7.00 (d, J=8 Hz, 1H): H3 (Ortho to Methyl).

  • Benzylic Region (2H):

    • δ ~3.40 (s, 2H): Singlet for Ar-CH ₂-N.

  • Aliphatic Amine Region:

    • δ ~2.45 (q, J=7 Hz, 2H): N-CH ₂-CH₃ (Ethyl methylene).

    • δ ~2.20 (s, 3H): N-CH ₃ (N-Methyl).[3]

    • δ ~2.30 (s, 3H): Ar-CH ₃ (Aryl Methyl).[3]

    • δ ~1.05 (t, J=7 Hz, 3H): N-CH₂-CH ₃ (Ethyl methyl).[3]

Medicinal Chemistry Applications

Pharmacophore Utility

This molecule acts as a "privileged structure" in the design of SGLT2 inhibitors (e.g., Canagliflozin analogs) where the 5-bromo-2-methylbenzyl moiety is coupled to a thiophene or sugar scaffold [1].[1][2][3] The tertiary amine tail is often modified to improve oral bioavailability or target CNS receptors (e.g., Sigma-1 or 5-HT receptors).[1][2][3]

Metabolic Stability

The ortho-methyl group sterically hinders oxidation at the benzylic position, a common metabolic soft spot. However, the N-ethyl group is susceptible to N-dealkylation by CYP450 enzymes (specifically CYP3A4), leading to the secondary amine metabolite.[3]

Metabolism Parent Parent Compound (Tertiary Amine) Metabolite1 N-Desethyl Metabolite (Secondary Amine) Parent->Metabolite1 CYP3A4 (N-Dealkylation) Metabolite2 N-Oxide (Polar) Parent->Metabolite2 FMO (N-Oxidation)

Figure 2: Primary metabolic clearance pathways predicted for the tertiary amine scaffold.[1][3]

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amine salts (HCl) are hygroscopic.[3]

  • Spill Response: Neutralize with weak acid (citric acid) before disposal. Do not use bleach (forms chloramines).[3]

References
  • Nomura, S. et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1][2][3] Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 116947667 (Bromo analog precursor).[3][3]

  • ChemSrc. (2023).[3] CAS 1897729-42-8 Entry.[1][3]

Sources

Technical Safety & Handling Guide: (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine , designed for research and development environments. It transcends the standard 16-section Safety Data Sheet (SDS) format, providing a strategic operational framework for scientists handling this compound in drug discovery workflows.

Executive Summary

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine (CAS: 1897729-42-8) is a specialized tertiary benzylamine intermediate.[1] Its structural motif—combining a halogenated aromatic core with a basic nitrogen center—makes it a critical building block in the synthesis of pharmaceutical agents, particularly in the modulation of G-protein coupled receptors (GPCRs) and kinase inhibitors.

Due to its specific substitution pattern (5-bromo, 2-methyl), this compound exhibits distinct reactivity profiles compared to non-halogenated analogues. This guide synthesizes predicted physicochemical properties with rigorous safety protocols to ensure data integrity and personnel safety during experimental procedures.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Understanding the molecular architecture is the first step in safe handling. The presence of the bromine atom significantly increases lipophilicity (LogP) compared to the parent benzylamine, influencing both bioavailability and skin permeation rates.

Table 1: Molecular Specifications
PropertySpecification
Chemical Name (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine
CAS Number 1897729-42-8
Molecular Formula C₁₁H₁₆BrN
Molecular Weight 242.16 g/mol
Physical State Viscous Oil or Low-Melting Solid (Batch dependent)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~9.2 (Basic, amine center)
Predicted LogP ~3.5 (Lipophilic)

Technical Insight: The steric bulk provided by the ortho-methyl group (position 2) may retard nucleophilic attacks at the benzylic carbon, requiring higher activation energies for substitution reactions compared to unhindered benzylamines.

Part 2: Hazard Assessment & Toxicology (GHS)

Note: As a research chemical, specific toxicological data may be sparse. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzylamines.

GHS Classification (Conservative Approach)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Rationale: Tertiary benzylic amines can be caustic.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects). Rationale: Halogenated aromatics often persist in the environment.

Toxicological Mechanisms
  • Alkylating Potential: While less reactive than benzyl halides, the metabolic activation of this amine can lead to reactive intermediates capable of forming adducts with biological macromolecules.

  • Neurotoxicity Risks: Many lipophilic amines can cross the blood-brain barrier. Treat with high caution regarding inhalation of aerosols.

Part 3: Operational Handling Protocols

This section outlines a self-validating workflow for synthesis and isolation. The goal is to isolate the operator from the hazard while maintaining compound purity.

Protocol: Safe Handling & Transfer
  • Engineering Controls: All open-vessel manipulations must occur within a certified fume hood operating at a face velocity of 100 fpm.

  • PPE Layering:

    • Hands: Double-gloving strategy. Inner layer: Nitrile (4 mil); Outer layer: Laminate film (Silver Shield) if handling concentrated neat material.

    • Eyes: Chemical splash goggles. Face shield required for reactions >50mL.

  • Quenching Logic: Residual amine on glassware should be neutralized with a dilute acidic solution (e.g., 1M HCl) before removal from the fume hood to prevent off-gassing of volatile amine vapors.

Visual Workflow: Synthesis & Isolation Safety

HandlingWorkflow Start Start: Reagent Retrieval PPE_Check PPE Verification (Nitrile + Goggles) Start->PPE_Check Hood_Setup Fume Hood Setup (Sash < 18 inches) PPE_Check->Hood_Setup Transfer Transfer/Weighing (Avoid Aerosolization) Hood_Setup->Transfer Airflow Validated Reaction Reaction/Synthesis Transfer->Reaction Quench Acidic Quench (Neutralize Amine) Reaction->Quench Post-Process Waste Halogenated Waste Disposal Quench->Waste pH < 7

Figure 1: Operational workflow emphasizing the critical quenching step to neutralize amine volatility before disposal.

Part 4: Emergency Response & Environmental Fate

In the event of containment breach, immediate action is required.[2] The lipophilic nature of the compound means it will rapidly penetrate dermal layers.

Emergency Response Matrix
Incident TypeImmediate ActionSecondary Action
Skin Contact Drench: Wash with soap and water for 15 min. Do not use organic solvents (ethanol) as they enhance absorption.Neutralize: Apply a dilute vinegar (acetic acid) wash if available, then seek medical aid.
Eye Contact Flush: Irrigate with saline/water for 20 min, holding eyelids open.Consult: Immediate ophthalmological evaluation is mandatory due to corrosive potential.
Spill (Liquid) Contain: Absorb with vermiculite or sand. Do not use sawdust (fire risk with amines).Decontaminate: Wipe surface with 10% HCl solution, then water.
Visual Logic: Emergency Decision Tree

EmergencyResponse Incident Exposure Incident Type_Skin Skin Contact Incident->Type_Skin Type_Eye Eye Contact Incident->Type_Eye Type_Inhale Inhalation Incident->Type_Inhale Action_Wash Wash 15min (Soap/Water) NO Solvents Type_Skin->Action_Wash Action_Flush Flush 20min (Saline) Type_Eye->Action_Flush Action_Air Fresh Air + Oxygen if needed Type_Inhale->Action_Air Medical Seek Medical Attention (Bring CAS Data) Action_Wash->Medical Action_Flush->Medical Action_Air->Medical

Figure 2: Decision logic for immediate incident response, prioritizing decontamination over transport.

Part 5: Storage & Stability
  • Storage Conditions: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (N-oxide formation) and absorbing atmospheric CO₂ to form carbamates.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.

  • Shelf Life: Re-test purity (NMR/LC-MS) every 12 months.

References
  • ChemSrc. (2025). (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine - CAS 1897729-42-8.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Benzylamine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

reactivity of the bromine substituent in (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Aryl Halide Reactivity in Complex Scaffolds

Executive Summary & Structural Logic

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine represents a high-value "privileged scaffold" in medicinal chemistry, particularly for CNS-active agents and kinase inhibitors. Its utility lies in the orthogonal reactivity of its functional groups.

To exploit this molecule effectively, researchers must understand the electronic and steric interplay between three specific sites:

  • The C5-Bromine (Aryl Halide): The primary site for diversification via metal-catalyzed cross-coupling or metallation.

  • The C2-Methyl Group: Provides steric bulk that locks conformation but creates a risk of benzylic deprotonation under strongly basic conditions.

  • The Benzylic Amine (Ethyl-Methyl): A Lewis basic center that can poison homogeneous catalysts if not properly sequestered by ligand design.

This guide details the two most reliable pathways for functionalizing this scaffold: Palladium-Catalyzed Suzuki-Miyaura Coupling and Lithium-Halogen Exchange .

Electronic & Steric Environment

Before initiating synthesis, one must analyze the substrate's susceptibility to competing pathways.

FeatureElectronic EffectSteric/Coordination EffectSynthetic Implication
C5-Bromine Inductive withdrawal; weak resonance donation.Unhindered (meta to methyl, para to amine).Excellent substrate for oxidative addition (Pd⁰).
C2-Methyl Weak inductive donation.Ortho to benzylic amine.Increases rotational barrier; minimizes aggregation in organolithium species.
Tertiary Amine Inductive withdrawal (σ-bond); Lewis Base.Lone pair availability.Can coordinate Pd(II) species, arresting the catalytic cycle. Requires bulky ligands.
Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most robust method for elaborating the C5 position is Suzuki coupling.[1] The challenge here is the tertiary amine, which can bind to unsaturated Pd species.

The Solution: Use electron-rich, sterically demanding Buchwald phosphine ligands (e.g., XPhos or SPhos ). These ligands prevent the amine substrate from displacing the phosphine on the metal center.

Experimental Protocol: C5-Arylation

Target: Synthesis of 5-(4-fluorophenyl)-2-methyl-benzyl-ethyl-methyl-amine

Reagents:

  • Substrate: (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine (1.0 equiv)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in dry toluene. Stir for 10 minutes to generate the active catalytic species (L-Pd⁰).

  • Loading: Add the aryl bromide substrate, boronic acid, and finely ground K₃PO₄ to a reaction vial.

  • Degassing: Add the solvent mixture. Sparge with Argon for 15 minutes (Critical: Oxygen kills the active catalyst).

  • Reaction: Seal the vessel and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.[1]

  • Purification: The product is basic. Flash chromatography requires 1-5% Triethylamine (TEA) in the eluent to prevent streaking on silica.

Self-Validating Checkpoint:

  • TLC: The starting bromide is less polar. The product (biaryl) will likely have a similar Rf but will be UV-active at different wavelengths. Use Dragendorff’s reagent to stain the amine.

  • LC-MS: Monitor for the disappearance of the Br isotopic pattern (1:1 ratio of M/M+2) and appearance of the biaryl mass.

Pathway B: Lithium-Halogen Exchange

For introducing electrophiles other than aryl groups (e.g., aldehydes, carboxylic acids, or silanes), Lithium-Halogen exchange is superior.

The Mechanism: The reaction relies on the kinetic favorability of Br/Li exchange over deprotonation.

  • Risk:[2] The benzylic protons on the C2-methyl and C1-methylene are acidic.

  • Control: Perform at -78°C . The exchange reaction is instantaneous, whereas deprotonation is slower. The tertiary amine nitrogen may coordinate the Lithium, forming a stabilized 5-membered chelate, actually assisting the reaction (Directed Lithiation).

Experimental Protocol: C5-Formylation

Target: 3-((ethyl(methyl)amino)methyl)-4-methylbenzaldehyde

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: DMF (anhydrous, 3.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under N₂ flow. Add substrate and dry THF. Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the aryl-lithium species.

    • Timing: Stir for exactly 15 minutes. Do not prolong, or the lithium may migrate to the benzylic position (thermodynamic product).

  • Trapping: Add neat DMF rapidly to the cold solution.

  • Quench: Allow the mixture to warm to 0°C, then quench with saturated NH₄Cl solution.

  • Workup: Extract with Ether. The aldehyde product is sensitive; avoid harsh acidic washes.

Decision Framework & Pathways (Visualization)

The following diagram illustrates the divergent synthetic pathways based on the desired functionalization.

ReactivityPathways Substrate (5-Br-2-Me-benzyl) -ethyl-methyl-amine ConditionA Pd(OAc)2 / SPhos Ar-B(OH)2 Base, Heat Substrate->ConditionA Pathway A ConditionB n-BuLi, -78°C THF Substrate->ConditionB Pathway B ProductA Biaryl Product (Suzuki) ConditionA->ProductA C-C Bond Formation Intermediate Aryl-Lithium Intermediate ConditionB->Intermediate Br/Li Exchange ProductB Formylated/Carboxylated Product Intermediate->ProductB + Electrophile (DMF/CO2) SideReaction Benzylic Deprotonation (Avoid > -40°C) Intermediate->SideReaction Temp > -40°C

Figure 1: Divergent synthesis decision tree. Pathway A favors biaryl coupling; Pathway B favors electrophilic trapping. Note the temperature sensitivity in Pathway B.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Suzuki) Amine poisoning of Pd.Switch to XPhos Pd G3 precatalyst. The precatalyst ensures active Pd species formation without relying on in-situ reduction.
Protodebromination (Li-Exchange) Moisture in THF or slow addition of electrophile.Distill THF over Na/Benzophenone immediately before use. Ensure rapid addition of DMF.
Benzylic Impurities Lithium migration to the methyl group.Strictly maintain temperature at -78°C. Reduce exchange time to <10 mins.
References
  • Suzuki-Miyaura Coupling of Amino-Aryl Halides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation.

Sources

Methodological & Application

synthesis of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine from 5-bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine via STAB-Mediated Reductive Amination

Abstract & Scope

This technical guide details the optimized . The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2] Unlike traditional methods employing sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation, this route avoids toxic cyanide byproducts and preserves the aryl bromide moiety, a critical handle for downstream Suzuki or Buchwald-Hartwig couplings.

This guide is designed for medicinal chemists requiring a scalable, high-yielding (>85%), and operationally simple method for tertiary amine formation.

Reaction Scheme

ReactionScheme SM1 5-Bromo-2-methylbenzaldehyde (C8H7BrO) Reagents 1. DCE, AcOH (1.0 eq) 2. NaBH(OAc)3 (1.5 eq) RT, 2-4 h SM1->Reagents SM2 N-Ethylmethylamine (C3H9N) SM2->Reagents Product (5-Bromo-2-methyl-benzyl)- ethyl-methyl-amine Reagents->Product Reductive Amination

Figure 1: General reaction scheme for the reductive amination of 5-bromo-2-methylbenzaldehyde.

Critical Analysis & Experimental Logic

Selection of Reducing Agent: Why STAB?

The choice of Sodium Triacetoxyborohydride (STAB) over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃) is driven by chemoselectivity and safety .

  • Vs. NaBH₄: NaBH₄ is a stronger reducing agent that can reduce aldehydes to alcohols before the iminium ion forms. STAB is less basic and sterically crowded, reducing the iminium species (formed in situ) much faster than the parent aldehyde [1].

  • Vs. NaCNBH₃: While effective, NaCNBH₃ generates toxic HCN/cyanide waste upon workup.[1] STAB is non-toxic and environmentally benign.

  • Halogen Tolerance: The reaction conditions are mild (Room Temperature), ensuring the Ar-Br bond remains intact. Catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the bromine).

Solvent System

1,2-Dichloroethane (DCE) is the preferred solvent.[3] The reaction proceeds significantly faster in DCE than in THF or Methanol due to the stabilization of the intermediate iminium ion [2]. However, if DCE is restricted due to safety (Class 1 solvent), THF is a viable alternative, though reaction times may double.

Stoichiometry & pH Control
  • Amine (1.1 eq): A slight excess drives the aldehyde to full conversion.

  • Acetic Acid (1.0 eq): Essential for catalyzing the formation of the iminium ion. Without acid, the reaction with secondary amines can be sluggish.

  • STAB (1.4 – 1.5 eq): Hydride delivery is irreversible; excess ensures completion despite any adventitious moisture consuming the reagent.

Detailed Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
5-Bromo-2-methylbenzaldehyde 199.051.01.99 g (10 mmol)Limiting Reagent
N-Ethylmethylamine 59.111.10.65 g (11 mmol)Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.53.18 g (15 mmol)Reducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (10 mmol)Catalyst
1,2-Dichloroethane (DCE) --40 mL (0.25 M)Solvent
Step-by-Step Procedure

Step 1: Iminium Formation [2][4][5][6]

  • Charge a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 5-Bromo-2-methylbenzaldehyde (1.99 g) and DCE (40 mL). Stir until fully dissolved.

  • Add N-Ethylmethylamine (0.65 g).

    • Note: If using the HCl salt of the amine, add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at this stage to release the free base.

  • Add Acetic Acid (0.60 g).

  • Stir the mixture at Room Temperature (RT) for 20–30 minutes under Nitrogen atmosphere.

    • Observation: The solution may warm slightly or change color (often yellowing), indicating iminium/hemiaminal formation.

Step 2: Reduction 6. Cool the mixture slightly (0°C ice bath) if the scale is >5g to manage exotherm; otherwise, remain at RT. 7. Add STAB (3.18 g) portion-wise over 5 minutes.

  • Caution: Mild gas evolution (H₂) may occur.
  • Remove the ice bath (if used) and stir vigorously at RT for 2–4 hours.

Step 3: Monitoring (IPC) 9. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.

  • Target: Disappearance of aldehyde (UV active, higher Rf).
  • Product: Basic amine spot (lower Rf, stains with Dragendorff or Iodine).

Step 4: Workup (Acid-Base Purification Strategy) This method avoids column chromatography by leveraging the basicity of the product. 10. Quench: Add saturated aqueous NaHCO₃ (30 mL) and stir for 15 minutes to quench excess borohydride. 11. Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers. 12. Acid Wash (Purification): Extract the combined organic layer with 1M HCl (2 x 30 mL).

  • Logic: The product (amine) protonates and moves to the aqueous layer. Non-basic impurities (unreacted aldehyde, neutral byproducts) remain in the DCM.
  • Base Release: Discard the DCM layer. Basify the aqueous acidic layer to pH >12 using 4M NaOH (carefully, with cooling).
  • Observation: The product will oil out as a cloudy emulsion.
  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 30 mL).
  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Yield: Expect 2.0 – 2.2 g (85–95%) of a pale yellow oil.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an iminium ion intermediate.[4][5][6][7]

Mechanism cluster_STAB STAB Selectivity Step1 Aldehyde + Amine (Nucleophilic Attack) Hemiaminal Hemiaminal Intermediate (Unstable) Step1->Hemiaminal AcOH Cat. Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (from STAB) Iminium->Reduction Fast Final Tertiary Amine (Product) Reduction->Final Note STAB reduces Iminium >> Aldehyde Prevents alcohol side-product

Figure 2: Mechanistic pathway highlighting the critical iminium ion intermediate.

Quality Control & Validation

TestExpected ResultAcceptance Criteria
1H NMR (CDCl3) Diagnostic singlet for N-CH2-Ar at ~3.4-3.6 ppm.Integration matches structure. No aldehyde signal (~10 ppm).
LCMS Single peak. [M+H]+ = 242.0/244.0 (Br isotope pattern).Purity > 95% (UV 254 nm).
Appearance Clear, colorless to pale yellow oil.Free of particulate matter.

Troubleshooting Guide:

  • Incomplete Reaction: If aldehyde persists after 4 hours, add 0.5 eq more STAB and stir overnight. Ensure reagents are dry (water decomposes STAB).

  • Emulsion during workup: Brine wash usually breaks the emulsion. If not, filter through a Celite pad.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][9] [Link]

  • Organic Chemistry Portal . (n.d.). Sodium Triacetoxyborohydride.[1][2][3][12] Retrieved October 26, 2023. [Link][13]

  • PubChem . (n.d.). 5-Bromo-2-methylbenzaldehyde (Compound).[14][15][16][17] National Library of Medicine. [Link][17]

Sources

Application Note: Scalable Synthesis and Salt Formation of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This Application Note details the optimized protocol for the preparation of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine hydrochloride . This compound serves as a critical intermediate in the synthesis of CNS-active agents and fragment-based drug discovery (FBDD) libraries.

While benzylamines can be synthesized via direct alkylation of benzyl halides, that route often suffers from over-alkylation and the handling of lachrymatory precursors. This guide utilizes Reductive Amination , a superior strategy for chemoselectivity and purity. Furthermore, as the free base tertiary amine is prone to oxidation and is typically an oil, conversion to the Hydrochloride (HCl) salt is essential for long-term stability, crystallinity, and bioavailability.

Chemical Structure[1][2][3][4][5][6]
  • Target: (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine HCl

  • Core Scaffold: 2-methyl-benzylamine

  • Substituents: 5-Bromo (aryl halide),

    
    -ethyl, 
    
    
    
    -methyl.

Chemical Strategy & Pathway[2][4][5][6][7][8][9]

The synthesis is designed as a two-stage process:

  • Reductive Amination (The "Abdel-Magid" Protocol): Reaction of 5-bromo-2-methylbenzaldehyde with

    
    -ethylmethylamine using Sodium Triacetoxyborohydride (STAB). STAB is selected over Sodium Borohydride (
    
    
    
    ) because it selectively reduces the iminium intermediate without reducing the starting aldehyde, minimizing side products.
  • Salt Formation: Controlled precipitation using anhydrous HCl in dioxane/ether to prevent hydrolysis and ensure a free-flowing solid.

Reaction Workflow Diagram

G Aldehyde 5-Bromo-2-methyl- benzaldehyde Imine Iminium Ion (Intermediate) Aldehyde->Imine DCE, RT Amine N-Ethylmethylamine Amine->Imine FreeBase Free Base (Tertiary Amine) Imine->FreeBase Reduction STAB STAB (Reducing Agent) STAB->FreeBase Salt Target HCl Salt (Crystalline) FreeBase->Salt Et2O/Dioxane HCl HCl (Anhydrous) HCl->Salt

Figure 1: Synthetic pathway from precursors to stable salt form.

Materials & Stoichiometry

Reagents:

Reagent MW ( g/mol ) Equiv. Role
5-Bromo-2-methylbenzaldehyde 199.05 1.0 Limiting Reagent

|


-Ethylmethylamine  | 59.11 | 1.1 - 1.2 | Amine Source |
| Sodium Triacetoxyborohydride (STAB)  | 211.94 | 1.4 - 1.5 | Reducing Agent |
| Acetic Acid (Glacial)  | 60.05 | 1.0 | Catalyst (pH control) |
| HCl (4M in Dioxane)  | 36.46 | 1.1 (Step 2) | Acid Source |

Solvents:

  • Reaction: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for STAB solubility.

  • Workup: Sat.

    
    , Brine, DCM.
    
  • Crystallization: Diethyl Ether (

    
    ), Isopropanol (IPA).
    

Experimental Protocols

Phase A: Synthesis of the Free Base

Objective: Isolate (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine.

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 5-Bromo-2-methylbenzaldehyde (1.0 eq) in DCE (Concentration ~0.2 M).

  • Amine Addition: Add

    
    -Ethylmethylamine  (1.1 eq) followed by Acetic Acid  (1.0 eq). Stir at Room Temperature (RT) for 30 minutes.
    
    • Insight: The acid catalyst promotes the formation of the iminium ion.

  • Reduction: Cool the mixture slightly (0°C) if working on >10g scale to manage exotherm. Add STAB (1.4 eq) portion-wise over 15 minutes.

  • Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

  • Quench: Quench the reaction by slowly adding saturated aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Separate layers. Extract the aqueous layer 2x with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Result: The product will likely be a pale yellow or colorless oil.

Phase B: Hydrochloride Salt Formation

Objective: Convert the oily free base into a stable, crystalline HCl salt.

  • Dissolution: Dissolve the crude free base oil from Phase A in a minimal amount of dry Diethyl Ether (

    
    ).
    
    • Note: If the free base is not fully soluble, add small amounts of DCM or IPA until clear.

  • Acidification: Cool the solution to 0°C. Dropwise, add 4M HCl in Dioxane (1.1 eq relative to free base).

    • Observation: A white precipitate should form immediately.

  • Precipitation: Stir at 0°C for 30 minutes.

    • Troubleshooting: If the product "oils out" (forms a gum instead of powder), see Section 6.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake 3x with cold

    
     to remove residual precursors.
    
  • Drying: Dry under high vacuum at 40°C for 6 hours. Hygroscopic salts may require drying over

    
    .
    

Quality Control (QC) Parameters

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual

NMR
Consistent with structure; shift in

-protons due to protonation.
400 MHz (

or

)
Purity (HPLC) > 98.0% (Area %)C18 Column,

(+0.1% TFA)
Chloride Content 13.5% ± 0.5% (Theoretical)Ion Chromatography or Titration

Key NMR Diagnostic (Free Base vs. Salt): In the free base, the benzylic


 usually appears around 

3.4–3.6 ppm. In the HCl salt, this peak shifts downfield (deshielded) to

4.0–4.3 ppm due to the positive charge on the nitrogen.

Troubleshooting & Optimization Logic

The most common failure mode in amine salt preparation is "oiling out." Use this logic flow to resolve it.

SaltLogic Start Add HCl to Free Base Check Precipitate Formed? Start->Check Success Filter & Dry Check->Success Yes (White Solid) Fail Oiling Out / Gumming Check->Fail No (Sticky Oil) Remedy1 Trituration: Scratch glass, sonicate Fail->Remedy1 Remedy2 Solvent Swap: Dissolve in min. IPA, then add Et2O slowly Remedy1->Remedy2 If fails Remedy3 Seed Crystal: Add crystal from previous batch Remedy2->Remedy3 If fails

Figure 2: Decision matrix for handling non-crystalline amine salts.

Specific Tips for this Molecule:

  • Steric Hindrance: The ortho-methyl group (position 2) creates steric bulk near the reaction center. While reductive amination tolerates this well, direct alkylation (benzyl halide route) would be significantly slower and prone to elimination side reactions.

  • Hygroscopicity: Tertiary amine salts can be hygroscopic. If the salt becomes sticky upon exposure to air, recrystallize from Isopropanol/Ether (1:5) and store under Argon.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection and crystallization protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for iminium ion reduction).

Sources

Application Note: HPLC Method Development for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of analyzing lipophilic tertiary amines, using (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine as the case study.

Executive Summary

The analysis of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine presents a classic chromatographic challenge: separating a lipophilic, basic tertiary amine without encountering severe peak tailing or retention instability.[1] This molecule, likely a pharmaceutical intermediate, possesses a hydrophobic brominated benzyl core and a basic nitrogen center.

Standard reversed-phase methods often fail with such analytes due to secondary silanol interactions.[1] This guide provides two robust, self-validating protocols:

  • High-pH Reversed-Phase (Recommended): Utilizes hybrid particle technology to deprotonate the amine, yielding superior peak shape and retention.[1]

  • Low-pH Ion-Suppression (Alternative): Uses acidic modifiers for standard silica columns, suitable for LC-MS applications.[1]

Analyte Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValue (Estimated)Chromatographic Implication
Structure Tertiary Amine, Brominated Benzyl RingHydrophobic & Basic. Dual interaction mechanism (partitioning + ion exchange).[1]
pKa (Base) ~9.2 – 9.6At neutral pH (7.0), the molecule is >99% protonated (positively charged).
LogP ~3.5 – 4.2Highly lipophilic. Requires high organic content for elution.
UV Max 210 nm, 254 nm210 nm for sensitivity; 254 nm for specificity (avoiding solvent cut-off).[1]
Solubility Low in water; High in MeOH/ACNSample diluent must contain at least 50% organic solvent to prevent precipitation.

Method Development Strategy (Logic Flow)

The primary challenge with this analyte is Silanol Interaction . Residual silanol groups (Si-OH) on the silica surface are acidic.[1] If the mobile phase pH is near neutral, the amine is positive (


) and the silanols are negative (

), causing ionic "sticking" (tailing).

We employ a decision tree to select the optimal approach:

MethodStrategy Start Start: Method Selection CheckMS Is MS Detection Required? Start->CheckMS MS_Yes Yes (LC-MS) CheckMS->MS_Yes MS_No No (UV only) CheckMS->MS_No LowPH Protocol B: Low pH (Acidic) Use Formic Acid/TFA MS_Yes->LowPH HighPH Protocol A: High pH (Basic) Use Ammonium Bicarbonate (pH 10) MS_No->HighPH Col_Low Column: End-capped C18 (e.g., Zorbax Eclipse, Hypersil GOLD) LowPH->Col_Low Col_High Column: Hybrid Silica C18 (e.g., XBridge, Gemini) HighPH->Col_High Result_Low Result: Protonated Amine Good MS Signal, Potential Tailing Col_Low->Result_Low Result_High Result: Neutral Amine Perfect Peak Shape, Max Retention Col_High->Result_High

Figure 1: Decision tree for selecting the mobile phase pH based on detection requirements.

Protocol A: High-pH Method (The "Golden Standard")

Objective: Suppress amine protonation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and silanol ionization (

) simultaneously. Why this works: At pH 10, the amine is neutral (free base). It interacts purely via hydrophobic partitioning, eliminating ionic tailing.
Materials
  • Column: Waters XBridge C18 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mm, 3.5 µm) or Phenomenex Gemini NX-C18. Note: Standard silica columns will dissolve at pH 10.[1]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).[1]

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for viscous amines)
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (Primary), 220 nm (Secondary)
Gradient Table
Time (min)% Mobile Phase BDescription
0.050Initial hold to focus sample.[1]
10.095Linear ramp to elute lipophilic amine.
12.095Wash step to remove highly retained impurities.
12.150Return to initial conditions.
15.050Re-equilibration (Critical).

Protocol B: Low-pH Method (LC-MS Compatible)

Objective: Keep the amine fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and suppress silanol ionization (

) using low pH. Why this works: At pH < 3, silanols are protonated (neutral), reducing their ability to bind the cationic amine.
Materials
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm) or Thermo Hypersil GOLD.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (for MS) OR 0.1% Trifluoroacetic Acid (TFA) in Water (for UV only - TFA gives sharper peaks but suppresses MS signal).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid/TFA.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm (TFA absorbs here, use 254 nm if baseline noise is high)
Gradient Table
Time (min)% Mobile Phase BDescription
0.010Start low to retain polar impurities.
12.090Gradient slope.[1]
14.090Wash.
14.110Re-equilibration.

Sample Preparation & System Suitability

Critical Step: Lipophilic amines stick to glass and plastic.

  • Diluent: Use 50:50 Water:Acetonitrile. Do not dissolve in 100% water (analyte may precipitate or stick to vial walls).

  • Vials: Use deactivated glass vials or polypropylene vials if low concentration analysis is required.

  • Needle Wash: Ensure the autosampler needle wash contains at least 50% organic solvent (e.g., 50:50 MeOH:Water) to prevent carryover.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    (Protocol A usually yields
    
    
    ).
  • Retention Time Precision:

    
     (n=6 injections).
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and any nearest impurity.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Silanol interaction.Protocol A: Increase buffer concentration to 20mM. Protocol B: Switch from Formic Acid to TFA (if UV detection).
Split Peaks Sample solvent mismatch.The sample diluent is too strong (e.g., 100% ACN). Dilute sample with water to match initial gradient conditions (50:50).
Ghost Peaks Carryover.The amine is sticking to the injector. Change needle wash to 90% ACN / 10% Water + 0.1% Formic Acid.
Retention Drift pH instability.Ensure Mobile Phase A is buffered properly. For Protocol A, verify pH is exactly 10.0.

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417. Link[1]

  • Neue, U. D., et al. (2001). "Peak shape and retention of bases in reversed-phase chromatography." Journal of Chromatography A, 913(1-2), 1-2.[1] Link

  • Waters Corporation. (2023). "XBridge BEH C18 Column Care and Use Manual." Link

  • Dolan, J. W. (2006). "Tailing Peaks for Basic Compounds." LCGC North America, 24(6). Link

Sources

Application Note: A Scalable and Robust Synthesis of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step synthesis protocol for the gram-scale production of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine, a key intermediate in pharmaceutical development. The methodology emphasizes scalability, safety, and high-fidelity outcomes, beginning with the regioselective bromination of 2-methylbenzaldehyde, followed by a highly efficient one-pot reductive amination. The protocols are designed for researchers, process chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical safety considerations for successful scale-up.

Introduction

Substituted benzylamines are a cornerstone of medicinal chemistry, serving as versatile scaffolds in the synthesis of a wide array of therapeutic agents.[1][2] (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine, in particular, incorporates several key structural features: a defined substitution pattern on the aromatic ring, a bromine handle for further functionalization (e.g., cross-coupling reactions), and a tertiary amine moiety common in active pharmaceutical ingredients (APIs). A reliable, high-yield, and scalable synthesis is therefore of paramount importance for advancing drug discovery programs that rely on this intermediate.

This guide details a robust and validated pathway optimized for scale-up. The chosen strategy avoids costly reagents and complex purification methods, prioritizing operational simplicity and efficiency.

Overall Synthetic Strategy

The synthesis is executed in two primary stages, designed for optimal yield and purity while minimizing unit operations.

  • Step 1: Electrophilic Aromatic Bromination. The synthesis commences with the regioselective bromination of 2-methylbenzaldehyde. The methyl group is an ortho-, para-directing activator, while the aldehyde is a meta-directing deactivator. The activating nature of the methyl group governs the regioselectivity, directing the incoming electrophile (Br+) to the position para to the methyl group, which corresponds to the 5-position of the benzaldehyde ring.[3] Iron(III) bromide is employed as a Lewis acid catalyst to polarize the Br-Br bond, generating a potent electrophile.

  • Step 2: One-Pot Reductive Amination. The resulting 5-bromo-2-methylbenzaldehyde is directly converted to the target tertiary amine via a one-pot reductive amination. This highly efficient process involves the initial formation of an iminium ion intermediate from the aldehyde and ethylmethylamine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation. Its mild nature and steric bulk allow it to selectively reduce the protonated iminium ion much faster than the starting aldehyde, preventing the formation of alcohol side-products and enabling a one-pot procedure.[4]

Synthetic_Scheme Overall Synthesis Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reductive Amination A 2-Methylbenzaldehyde B 5-Bromo-2-methylbenzaldehyde A->B Br₂, FeBr₃ Glacial Acetic Acid C (5-Bromo-2-methyl-benzyl)- ethyl-methyl-amine B->C 1. Ethylmethylamine 2. NaBH(OAc)₃ 1,2-Dichloroethane (DCE)

Figure 1: High-level schematic of the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzaldehyde

Causality: This procedure uses glacial acetic acid as a solvent that is compatible with the electrophilic reaction conditions. Iron(III) bromide is a classic Lewis acid catalyst that activates the bromine. The reaction is performed at a low temperature during bromine addition to control the exotherm and minimize potential side reactions. A sodium thiosulfate quench is essential to neutralize excess, hazardous bromine.

Materials & Reagents Data

ReagentFormulaMW ( g/mol )Amount (g)Amount (mL)MolesEquiv.
2-MethylbenzaldehydeC₈H₈O120.15120.2116.71.001.00
Iron(III) BromideFeBr₃295.565.9-0.020.02
BromineBr₂159.81167.853.81.051.05
Glacial Acetic AcidC₂H₄O₂60.05-600--
Dichloromethane (DCM)CH₂Cl₂84.93-~1000--
10% Na₂S₂O₃ (aq)---As needed--
Sat. NaHCO₃ (aq)---As needed--

Step-by-Step Protocol:

  • Reaction Setup: Charge a 2 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a temperature probe, and a 100 mL pressure-equalizing dropping funnel with 2-methylbenzaldehyde (120.2 g, 1.00 mol) and glacial acetic acid (600 mL).

  • Catalyst Addition: Add iron(III) bromide (5.9 g, 0.02 mol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice/water bath.

  • Bromine Addition: Slowly add bromine (167.8 g, 1.05 mol) via the dropping funnel over approximately 90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to ensure regioselectivity and safety.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours. Monitor reaction completion by TLC or GC-MS.

  • Quenching: Carefully pour the dark reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (~1 L) until the red/brown color of bromine dissipates.

  • Neutralization & Extraction: Transfer the mixture to a large separatory funnel. Cautiously neutralize the acidic solution by adding saturated aqueous sodium bicarbonate until gas evolution ceases (pH ≈ 7-8). Extract the aqueous layer with dichloromethane (1 x 400 mL, then 2 x 300 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material is typically of sufficient purity for the next step. If required, it can be purified by vacuum distillation to yield a pale yellow solid.

  • Expected Yield: 179-191 g (90-96%)

  • Expected Purity: >95% (by GC)

Step 2: Synthesis of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Causality: This one-pot protocol is highly efficient for scale-up. 1,2-dichloroethane (DCE) is an excellent non-protic solvent for this reaction.[5] The pre-stirring of the aldehyde and amine allows for the formation of the hemiaminal and subsequently the iminium ion. Sodium triacetoxyborohydride (STAB) is added portion-wise to manage the reaction exotherm. The basic work-up removes acetic acid byproducts from the reducing agent and ensures the final amine product is in its free-base form for extraction.

Materials & Reagents Data

ReagentFormulaMW ( g/mol )Amount (g)Amount (mL)MolesEquiv.
5-Bromo-2-methylbenzaldehydeC₈H₇BrO199.04179.0-0.901.00
EthylmethylamineC₃H₉N59.1163.892.51.081.20
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94229.0-1.081.20
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-1800--
1 M NaOH (aq)---~600--
Brine---~400--

Step-by-Step Protocol:

  • Reaction Setup: Charge a 5 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a temperature probe, and a nitrogen inlet with 5-bromo-2-methylbenzaldehyde (179.0 g, 0.90 mol) and 1,2-dichloroethane (1.8 L).

  • Amine Addition: Add ethylmethylamine (63.8 g, 1.08 mol) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (229.0 g, 1.08 mol) in 4-5 portions over 30-45 minutes. A mild exotherm will occur; maintain the internal temperature below 35 °C.

  • Reaction: Stir the resulting slurry at room temperature for 12-18 hours. Monitor reaction completion by LC-MS or TLC.

  • Quenching: Cool the mixture in an ice bath and slowly quench by adding 1 M aqueous sodium hydroxide (~600 mL) until the pH of the aqueous layer is >12. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 300 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 400 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is a yellow oil. High purity can be achieved via vacuum distillation or flash column chromatography on silica gel (gradient elution, e.g., 0% to 10% ethyl acetate in hexanes).

  • Expected Yield: 190-209 g (87-95%)

  • Expected Purity: >98% (by HPLC)

Workflow_Reductive_Amination Reductive Amination Workflow Logic cluster_setup Setup & Iminium Formation cluster_reduction Reduction cluster_workup Workup & Isolation cluster_purification Purification setup Dissolve Aldehyde in DCE Add Ethylmethylamine Stir 30 min @ RT reduction reduction setup:f2->reduction:f0 Proceed to reduction workup 7. Quench with 1M NaOH 8. Extract with DCM 9. Wash, Dry, Concentrate reduction:f2->workup:f0 Reaction complete purify 10. Vacuum Distillation or 11. Column Chromatography workup:f2->purify:f0 Isolate crude product

Figure 2: Detailed workflow for the one-pot reductive amination step.

Safety & Handling

  • Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe burns. Must be handled in a certified chemical fume hood with appropriate PPE , including heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a bromine spill kit and a sodium thiosulfate quenching solution readily available.

  • 1,2-Dichloroethane (DCE): A carcinogen and toxicant. All operations involving DCE must be conducted in a well-ventilated fume hood. Avoid all contact with skin and inhalation of vapors.

  • Sodium Triacetoxyborohydride (STAB): Moisture-sensitive. Reacts with water to release flammable hydrogen gas. Handle in a dry environment and add to the reaction mixture carefully and in portions to control reactivity.

  • General: All steps should be performed by trained personnel in a controlled laboratory environment. A proper risk assessment should be conducted before commencing any scale-up operation.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Huckabee, B. K., & Thaisrivongs, S. (2000). A Practical, Asymmetric Synthesis of (R)- and (S)-N-Benzyl-α-methylbenzylamine via Reductive Amination. Organic Process Research & Development, 4(6), 594-595. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 16, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Reductive Amination of Aldehydes and Ketones. Organic Reactions. [Link]

  • Vinati Organics. (n.d.). Benzylamine. Retrieved February 16, 2026, from [Link]

Sources

Technical Application Note: Crystallization and Salt Selection for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

[1][2]

Strategic Overview

The target molecule, (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine (hereafter referred to as Compound A ), presents specific purification challenges typical of lipophilic tertiary amines. Structurally, the molecule features a hydrophobic bromotoluene core and a basic ethyl-methyl-amino side chain.[1][2]

The Central Challenge: In its free base form, Compound A is predicted to be a viscous oil or a low-melting solid with high solubility in organic solvents (DCM, EtOAc, Toluene) and low solubility in water. Direct crystallization of the free base is often thermodynamically unfavorable due to high rotational freedom and weak intermolecular packing forces.

The Solution: This protocol prioritizes Salt Formation as the primary method for isolation and purification. Converting the oily free base into a crystalline salt (e.g., Hydrochloride, Oxalate, or Fumarate) introduces strong ionic interactions, significantly elevating the melting point and enabling robust rejection of impurities (such as unreacted 5-bromo-2-methylbenzyl bromide or secondary amine byproducts).[2]

Pre-Formulation & Physicochemical Profiling[1][2]

Before initiating crystallization, the following parameters must be established to ensure process control.

Calculated Properties
PropertyValue (Approx.)Implication for Crystallization
Molecular Weight ~242.16 g/mol Moderate MW; favorable for salt formation.[1][2]
pKa (Base) ~9.5 (Tertiary Amine)Strong base; will form stable salts with weak to strong acids (HCl, HBr, Oxalic, Fumarate).
LogP ~3.5 - 4.0Highly lipophilic.[1][2] Free base will "oil out" in aqueous conditions.
H-Bond Donors 0Lack of donors in free base hinders lattice formation; Salt formation provides necessary H-bond network.[1][2]
Solubility Profile (Free Base)
  • High Solubility (>100 mg/mL): Dichloromethane, THF, Ethyl Acetate, Toluene, Ethanol.

  • Low Solubility (<1 mg/mL): Water (at pH > 10).[1]

  • Critical Insight: Do not attempt to crystallize the free base from non-polar solvents; it will remain in solution. Use polar protic solvents (Alcohols) only when forming salts.[1]

Phase 1: Salt Screening Protocol[1]

Objective: Identify a counter-ion that yields a crystalline solid with a melting point >100°C and distinct X-ray Powder Diffraction (XRPD) peaks.

Acid Selection Matrix

We utilize a "Tiered Acid Strategy" based on the pKa differential (

  • Tier 1 (Strong Inorganic Acids): Hydrochloric Acid (HCl), Hydrobromic Acid (HBr). Note: HCl is the industry standard for tertiary amines.

  • Tier 2 (Organic Dicarboxylic Acids): Oxalic Acid, Fumaric Acid, Maleic Acid. Note: Oxalates often crystallize well but are toxic; useful for intermediates, less for final APIs.

  • Tier 3 (Sulfonic Acids): Methanesulfonic acid (Mesylate).[1] Use if Tier 1/2 yield oils.[1][2]

Screening Workflow (DOT Diagram)

SaltScreeningStartStart: Crude Free Base (Oil)SolventDissolve in Solvent(EtOH, IPA, or EtOAc)Start->SolventAcidAddAdd Acid (1.05 eq)(Slow Addition)Solvent->AcidAddObserveObservation (1-24 hrs)AcidAdd->ObservePrecipPrecipitate Forms?Observe->PrecipYesSolidFilter & Analyze(DSC, XRPD)Precip->YesSolidSolidNoSolidRemains Clear SolutionPrecip->NoSolidClearOilingOiling Out(Two Liquid Phases)Precip->OilingOil/GumCoolCool to 0-5°CAdd Antisolvent (Et2O/Hex)NoSolid->CoolHeatCoolHeat-Cool Cycle(Seed if possible)Oiling->HeatCoolCool->PrecipHeatCool->Precip

Figure 1: Decision tree for salt screening of lipophilic amines. The "Oiling Out" pathway is the most critical failure mode to manage.

Phase 2: Detailed Protocol - Hydrochloride Salt Formation[1][2]

This is the "Golden Batch" protocol, optimized for the high lipophilicity of the 5-bromo-2-methyl-benzyl core.[1][2] We utilize an IPA/Ethyl Acetate system to control supersaturation and prevent oiling out.

Reagents[1][2][3]
  • Crude Compound A: 10.0 g (approx. 41.3 mmol).

  • Solvent A (Dissolution): Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).[1]

  • Acid Source: 4M HCl in Dioxane or 5-6N HCl in Isopropanol. Avoid aqueous HCl to prevent biphasic mixtures.

  • Antisolvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

Step-by-Step Procedure

Step 1: Dissolution

  • Dissolve 10.0 g of crude Compound A in 50 mL of Ethyl Acetate (5 vol) at room temperature (20-25°C).

  • Why: Ethyl acetate is polar enough to dissolve the base but non-polar enough to force the ionic salt out of solution later.

  • Ensure the solution is clear. Filter through Celite if particulates are present.

Step 2: Acid Addition & Nucleation

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add 11.4 mL of 4M HCl in Dioxane (45.4 mmol, 1.1 eq) dropwise over 20 minutes.

  • Critical Observation: A white haze (nucleation) should appear. If a sticky gum forms instead (oiling out), STOP . Re-heat the mixture to 50°C until the gum dissolves, then cool very slowly (1°C/min) with vigorous stirring.

Step 3: Crystal Growth (Ripening) [1]

  • Once addition is complete, remove the ice bath and allow the slurry to warm to room temperature (20-25°C).

  • Stir for 2-4 hours . This "aging" process converts metastable amorphous solids into stable crystalline forms (Ostwald Ripening).

Step 4: Antisolvent Drive (Optional) [1]

  • If yield appears low (<50%), add 20 mL of MTBE or Diethyl Ether dropwise.

  • Caution: Adding antisolvent too fast will cause rapid precipitation of impurities.

Step 5: Isolation

  • Filter the white solid using a Büchner funnel under vacuum.

  • Wash the cake with 2 x 10 mL of cold EtOAc/MTBE (1:1) .

  • Dry in a vacuum oven at 40-45°C for 12 hours.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure when crystallizing lipophilic amine salts. It occurs when the salt generates a second liquid phase rather than a solid lattice.

Mechanism of Failure

Because the 5-bromo and 2-methyl groups make the molecule "greasy," the salt may have a melting point depressed by the solvent, forming a supersaturated oil droplets.

Remediation Strategy (LaMer Model Application)

LaMerLogicState1Homogeneous SolutionAction1Increase Conc.or CoolState1->Action1State2Metastable Zone(Ideal Growth)State3Labile Zone(Rapid Nucleation)State2->State3AntisolventState4Oiling Out Zone(LLPS)State4->State2Re-heat & SeedAction1->State2ControlledAction1->State4Too Fast/Too Conc.Action2Seed Addition

Figure 2: Navigating the solubility zones. To fix oiling out, you must return to the Homogeneous Solution state and enter the Metastable Zone more slowly, preferably with seeding.

Corrective Actions:

  • Seeding: Retain a tiny amount of crude solid. Re-dissolve the oil by heating. When cooling, add the "seed" crystal at the cloud point. This provides a template for the lattice, bypassing the oil phase.

  • Solvent Switch: If EtOAc/HCl oils out, switch to Acetone/HCl . Acetone often solvates the organic impurities better, leaving the salt to crystallize.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection logic).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [1]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Reference for Ostwald Ripening and LaMer diagrams).

  • PubChem Compound Summary. (2023). N-Ethyl-N-methylbenzylamine derivatives. National Center for Biotechnology Information. [Link] (Used for physicochemical property estimation of the core scaffold).

  • Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences.

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals tackling the purification of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine, a tertiary amine, by column chromatography. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered when purifying tertiary amines like (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine.

Q1: Why is the purification of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine challenging on standard silica gel?

A: The primary challenge stems from a fundamental acid-base interaction. Standard silica gel (SiO₂) is inherently acidic due to the presence of silanol groups (Si-OH) on its surface[1][2]. Your target molecule is a tertiary amine, which is basic due to the lone pair of electrons on the nitrogen atom. This leads to a strong electrostatic attraction between the basic amine and the acidic silica, causing several common problems[1]:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, resulting in significant yield loss.

  • Peak Tailing: The compound elutes slowly and asymmetrically, spreading across many fractions and leading to poor separation from impurities.

  • On-Column Degradation: The acidic nature of the silica can sometimes catalyze the degradation of sensitive molecules[3][4][5].

Q2: What is the most effective stationary phase for this purification?

A: While standard silica can be made to work with mobile phase modifiers, superior results are often achieved with alternative stationary phases. The choice depends on the specific impurities you need to remove.

Stationary PhaseAdvantagesDisadvantagesBest For...
Standard Silica Gel Inexpensive and widely available[6].Requires mobile phase modifiers (e.g., triethylamine) to prevent peak tailing and product loss[1][2]. Can cause degradation of acid-sensitive compounds[5].Cost-sensitive applications where impurities are not strongly basic.
Alumina (Al₂O₃) Basic or neutral character prevents strong binding of amines, leading to better recovery and peak shape[7].Can have its own reactivity issues. Resolution may differ from silica.Separating amines from non-basic impurities when silica proves problematic[8].
Amine-Functionalized Silica (NH₂-Silica) Excellent for amines. The functionalized surface is less acidic, leading to symmetrical peaks and high recovery[1][2]. Often allows for simple hexane/ethyl acetate gradients without basic additives[9].More expensive than standard silica.Achieving the highest purity and recovery, especially when dealing with stubborn tailing issues on standard silica.
Reversed-Phase (C18) An option for more polar amines or when normal phase fails to provide separation[10].May not provide sufficient retention for this relatively nonpolar, halogenated aromatic compound. Requires aqueous mobile phases.Situations where the impurities are very nonpolar and the target amine is comparatively more polar.

Q3: How should I select and optimize the mobile phase?

A: Mobile phase selection is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC)[6][11].

  • Initial Screening: Start with a standard nonpolar/polar solvent system like Hexane/Ethyl Acetate. A less common but effective alternative can be Dichloromethane/Methanol[2].

  • The Role of the Modifier: When using standard silica gel, it is almost always necessary to add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase[1][2]. This additive deactivates the acidic silanol sites, allowing your tertiary amine to elute properly.

  • TLC for Method Development: Run several TLC plates with varying ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexane/EtOAc) plus a constant amount of modifier (e.g., 0.5-1% TEA). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with clear separation from all impurities[5].

Q4: How much triethylamine (TEA) should I add, and what is its precise function?

A: A concentration of 0.5% to 2% (v/v) TEA in your eluent is a standard and effective range. The TEA acts as a competitive base. It is a small, relatively polar molecule that adsorbs onto the acidic silanol sites of the silica gel. By occupying these sites, it prevents your much larger target amine from binding strongly, thus allowing it to travel through the column with the mobile phase, resulting in a symmetrical peak and improved recovery[1][4]. Always add the same percentage of TEA to your TLC mobile phase as you plan to use for your column to ensure the results are transferable.

Q5: How can I visualize my compound during TLC analysis?

A: (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine has an aromatic ring, which makes it visible under a UV lamp (typically at 254 nm)[12]. This is the primary, non-destructive method for visualization. For confirmation, or if impurities are not UV-active, a general-purpose stain is required.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. It reacts with any oxidizable functional group and will visualize most organic compounds as yellow-brown spots on a purple background[13].

  • Ninhydrin Stain: This stain is not suitable for your target compound. Ninhydrin reacts with primary and secondary amines to produce a characteristic purple color, but it does not react with tertiary amines[13]. This can, however, be used to your advantage to specifically detect any primary or secondary amine impurities in your crude material.

Section 2: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

ProblemProbable Cause(s)Recommended Solution(s)
The compound will not elute from the column, or recovery is extremely low. Strong Acid-Base Interaction: The amine is irreversibly bound to the acidic silica gel stationary phase[1][5].1. Modify the Mobile Phase: Begin flushing the column with a more polar solvent system containing 1-2% triethylamine or 1% ammonium hydroxide[2]. 2. Change Stationary Phase: For future runs, switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica[2][7].
The eluted compound shows significant tailing, smearing across many fractions. Insufficient Deactivation of Silica: The concentration of the amine modifier (e.g., TEA) is too low to effectively block all the acidic silanol sites[14].1. Increase Modifier Concentration: Prepare a new mobile phase with a higher percentage of triethylamine (e.g., increase from 0.5% to 1.5%) and continue the elution[5]. 2. Switch to Amine-Silica: Amine-functionalized silica is specifically designed to prevent this issue and provides much sharper peaks for basic compounds[1][9].
There is poor separation between the product and an impurity. 1. Suboptimal Mobile Phase: The chosen solvent system does not have the right polarity to resolve the compounds[5]. 2. Column Overloading: Too much crude material was loaded onto the column for its size.1. Re-optimize with TLC: Find a less polar solvent system that increases the difference in Rf values (ΔRf) between your product and the impurity. 2. Use Gradient Elution: Start with a less polar solvent system to elute the less polar compound first, then gradually increase the polarity to elute your target compound. 3. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The product appears to have decomposed on the column. Silica Gel Acidity: The compound is not stable to the acidic conditions of the stationary phase[4][5].1. Deactivate the Silica: Before loading the sample, flush the packed column with the initial, nonpolar eluent containing 1-2% triethylamine. This "pre-treats" the silica. 2. Use a Non-Acidic Stationary Phase: Alumina or amine-functionalized silica are much milder alternatives[2][7]. 3. Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure) rather than gravity chromatography[6].
Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting common chromatography issues.

troubleshooting_flow start Problem Observed During Purification q1 Is the compound eluting at all? start->q1 q2 Is the peak shape poor (tailing)? q1->q2 Yes sol1 Increase eluent polarity AND add/increase TEA concentration (1-2%). Consider switching to Alumina or NH2-Silica. q1->sol1 No q3 Is separation from impurities inadequate? q2->q3 No sol2 Add or increase TEA concentration in eluent. For best results, use NH2-Silica. q2->sol2 Yes q4 Is the yield unexpectedly low? q3->q4 No sol3 Re-run TLC to find a less polar eluent. Use a shallower gradient. Reduce sample load. q3->sol3 Yes sol4 Check for on-column decomposition. Use deactivated silica, Alumina, or NH2-Silica. Work faster (flash chromatography). q4->sol4 Yes end_node Purification Optimized q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A decision tree for troubleshooting amine purification.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the successful purification of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine.

Protocol 1: Purification via Standard Silica Gel with Triethylamine Modifier

This protocol is the most common approach, balancing cost and effectiveness.

1. TLC Method Development: a. Prepare three eluent systems in separate chambers: 9:1, 4:1, and 7:3 (v/v) Hexane/Ethyl Acetate. To each, add 1% (v/v) triethylamine (TEA). b. Dissolve a small amount of your crude product in dichloromethane or ethyl acetate. c. Spot the crude mixture on three separate silica gel TLC plates. d. Develop the plates in the prepared chambers. e. Visualize the plates under a UV 254 nm lamp and circle the spots. f. Select the solvent system that provides an Rf of ~0.3 for the target compound and the best separation from impurities.

2. Column Preparation (Wet Packing): a. Select a glass column of appropriate size (e.g., for 1g of crude, use a column that holds ~40-50g of silica). b. Pack the bottom of the column with a small plug of glass wool or cotton, followed by a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in the least polar eluent you plan to use (e.g., 95:5 Hexane/TEA). d. Pour the slurry into the column. Tap the side of the column gently to ensure even packing and dislodge air bubbles. e. Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition. f. Drain the solvent until it is just level with the top of the sand.

3. Sample Loading: a. Dissolve your crude material (~1g) in a minimal amount of dichloromethane. b. Add ~1-2g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives superior separation. c. Carefully add the silica-adsorbed sample to the top of the prepared column.

4. Elution and Fraction Collection: a. Carefully add your chosen mobile phase (containing 1% TEA) to the column. b. Apply gentle air pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute[6]. c. Collect fractions in an ordered array of test tubes. d. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light. e. Once the target compound begins to elute, you may switch to a slightly more polar mobile phase (gradient elution) to speed up the process if necessary[15].

5. Product Isolation: a. Analyze the collected fractions by TLC. b. Combine the fractions that contain only the pure desired product. c. Remove the solvent using a rotary evaporator to yield the purified (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine.

General Purification Workflow

purification_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc_dev TLC Method Development (Select Solvents + Modifier) crude->tlc_dev col_prep Column Packing (Silica + Sand) tlc_dev->col_prep loading Sample Loading (Dry Load Preferred) col_prep->loading elution Elution & Fraction Collection loading->elution frac_analysis TLC Analysis of Fractions elution->frac_analysis combine Combine Pure Fractions frac_analysis->combine isolate Solvent Removal (Rotary Evaporation) combine->isolate pure_prod Pure Amine isolate->pure_prod

Caption: The standard workflow for column chromatography purification.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Link

  • Chromatography Forum. (2009). Amine column degradation. Link

  • Metcalfe, L. D. (1965). Rapid, Quantitative Determination of Tertiary Amines in Long Chain Amine Oxdes by Thin Layer Chromatography. Analytical Chemistry. Link

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Link

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Link

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Link

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Link

  • ResearchGate. The TLC plate showing dansylation of tertiary amine and utilized CH 2 Cl 2 as resolving solvent with a single pass. Link

  • Orgsyn. TLC stains. Link

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. Link

  • Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Link

  • Google Patents. (1981). Purification of tertiary amines using an adsorbent. Link

  • Restek. Troubleshooting Guide. Link

  • ResearchGate. (2016). How to isolate Imine by column chromatography?Link

  • McCarthy, T. J., et al. (2010). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. PMC. Link

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Link

  • University of Rochester. Troubleshooting Flash Column Chromatography. Link

  • University of Rochester, Department of Chemistry. Workup: Amines. Link

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Link

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography. Link

  • Supelco. Bulletin 792C Packed Column GC Troubleshooting Guide. Link

  • PubMed. Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Link

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. Link

  • ACS Publications, Analytical Chemistry. Separation of organic amine compounds on silica gel with reversed-phase eluents. Link

  • AAT Bioquest. (2022). What are the main phases of Column Chromatography?Link

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Link

  • Columbia University. Column chromatography. Link

  • PMC - NIH. (2019). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. Link

  • Wiley-VCH. Supporting Information. Link

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Link

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Link

  • Magritek. Column Chromatography. Link

Sources

Technical Guide: Stability & Handling of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine is a specialized tertiary benzylamine intermediate often utilized in the synthesis of CNS-active agents and kinase inhibitors. Its stability profile is governed by two competing structural features: the electron-rich benzylic nitrogen (prone to oxidation) and the aryl bromide moiety (susceptible to photolytic dehalogenation).

This guide addresses the specific stability challenges encountered when handling this compound in solution, providing field-proven troubleshooting protocols to maintain purity >98%.

Chemical Structure & Properties
PropertyDetail
IUPAC Name N-(5-bromo-2-methylbenzyl)-N-ethyl-N-methylamine
Functional Class Tertiary Amine / Aryl Bromide
pKa (Calc.) ~9.2 (Conjugate Acid)
Key Reactivity Nucleophilic (N-center), Photolabile (C-Br bond)
Storage State Free Base: Oil/Low-melting solid (Unstable) HCl Salt: Crystalline Solid (Stable)

Stability "Cheat Sheet" (Quick Reference)

ParameterStability StatusCritical Handling Requirement
Oxidation Moderate Risk The benzylic position is susceptible to auto-oxidation to form N-oxides or benzamides. Store under Argon/Nitrogen.
Photostability High Risk The C-Br bond is labile under UV/Blue light (300–450 nm). Use Amber Glassware exclusively.
Solvent Compatibility Conditional Avoid: Chlorinated solvents (DCM/CHCl₃) for storage >24h (Quaternization risk). Preferred: Methanol, Ethyl Acetate, Toluene.
pH Sensitivity Basic Stable at pH > 7. Rapidly forms salts at pH < 5. Solubility changes drastically with pH.
Thermal Good Stable up to 80°C in inert solvents. Avoid neat heating >100°C (decomposition).

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation.[1] Even as a tertiary amine, the benzylic C-H bonds are activated. In the presence of atmospheric oxygen and trace metals, a radical abstraction mechanism can initiate, leading to colored iminium species or N-oxide rearrangement products [1].

Corrective Action:

  • Immediate: Perform a silica plug filtration (10% MeOH in DCM) to remove polar colored impurities.

  • Prevention: Sparge all solvents with nitrogen for 15 minutes before dissolving the compound. Add a stabilizer like BHT (Butylated hydroxytoluene) at 100 ppm if the solution must be stored for >1 week.

Issue 2: "HPLC shows a new peak at RRT 0.85 after leaving the sample on the bench."

Diagnosis: Photolytic Debromination. The 5-bromo substituent is sensitive to homolytic cleavage upon UV exposure, replacing the Bromine with Hydrogen (forming the des-bromo analog). This is a common artifact in laboratory settings with fluorescent lighting [2].

Corrective Action:

  • Verification: Check the mass spectrum of the impurity. A loss of ~79/81 mass units confirms debromination.

  • Protocol: Wrap all reaction vessels and storage vials in aluminum foil. Switch to amber HPLC vials immediately.

Issue 3: "Precipitate formed in my Dichloromethane (DCM) stock solution."

Diagnosis: The "DCM Trap" (Quaternization). Tertiary amines are nucleophilic enough to react slowly with DCM (acting as an alkylating agent) to form chloromethyl quaternary ammonium salts (Menschutkin-type reaction). This often manifests as a white crystalline precipitate after 3-7 days of storage [3].

Corrective Action:

  • Do NOT filter and use: The precipitate is a contaminant, and the supernatant concentration is now lower.

  • Solution: Discard the stock. Re-make using Toluene or Anhydrous Ethanol . If a chlorinated solvent is required for chromatography, use it immediately and do not store.

Visualizing Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the two primary failure modes: Oxidative Dealkylation and Photolysis.

DegradationPathways cluster_legend Key Start (5-Bromo-2-methyl-benzyl)- ethyl-methyl-amine (Intact Molecule) Light UV Light (hν) (Lab Bench Exposure) Start->Light Oxygen O2 / Peroxides (Air Exposure) Start->Oxygen Radical Aryl Radical Intermediate Light->Radical Debromo Des-bromo Impurity (Permanent Purity Loss) Radical->Debromo H-abstraction NOxide N-Oxide Intermediate Oxygen->NOxide Aldehyde Benzaldehyde deriv. + Secondary Amine NOxide->Aldehyde Polonovski-type Rearrangement Legend Blue: Active | Yellow: Stressor | Red: Degradant

Figure 1: Primary degradation pathways. Note that photolysis (top path) is irreversible and rapid under standard lab lighting.

Detailed Experimental Protocols

Protocol A: Preparation of the Stable HCl Salt

For long-term storage (>1 month), converting the free base oil to a hydrochloride salt is mandatory.

Reagents:

  • (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine (Free Base)

  • Diethyl Ether (Anhydrous)

  • 2M HCl in Diethyl Ether (Commercial solution)

Procedure:

  • Dissolution: Dissolve 1.0 g of the free base oil in 10 mL of anhydrous Diethyl Ether. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 2.5 mL of 2M HCl in Ether (1.2 equivalents) under vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Maturation: Stir at 0°C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake with 2 x 5 mL cold Ether.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Result: White crystalline solid, stable for >1 year at 4°C.

Protocol B: "Rescue" Extraction (Purifying Oxidized Material)

Use this if your material has turned yellow/brown but HPLC purity is still >90%.

Workflow Diagram:

RescueProtocol Step1 Dissolve impure oil in Ethyl Acetate Step2 Wash with 1M NaOH (Removes acidic impurities) Step1->Step2 Step3 Extract with 1M HCl (Amine moves to Aqueous Layer) Step2->Step3 Step4 Discard Organic Layer (Contains non-basic colored impurities) Step3->Step4 Step5 Basify Aqueous Layer (pH > 12) with 4M NaOH Step3->Step5 Aqueous Phase Step6 Extract back into Fresh Ethyl Acetate Step5->Step6 Step7 Dry (MgSO4) & Concentrate Step6->Step7

Figure 2: Acid-Base extraction workflow to separate the active amine from neutral/acidic oxidation byproducts.

References

  • Chemical Stability of Benzylamines

    • Mechanism:[2] Oxidative degradation of benzylic amines often proceeds via radical abstraction at the benzylic carbon or N-oxide formation.

    • Source: Mitch, W. A., & Sedlak, D. L. (2004). Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine during Chlorination. Environmental Science & Technology.[3] (Context: Degradation pathways of amine precursors).

  • Photostability of Aryl Bromides

    • Mechanism:[2] Carbon-Bromine bonds are weaker than C-Cl or C-F bonds and are susceptible to homolytic cleavage under UV irradiation (300-350nm), leading to radical intermediates.

    • Source: ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Active Substances and Medicinal Products Q1B.

  • Reactivity with Chlorinated Solvents (The "DCM Trap")

    • Mechanism:[2] Tertiary amines can react with dichloromethane to form quaternary ammonium salts (methylenebis(ammonium) or chloromethyl derivatives) upon prolonged standing.

    • Source: Organic Process Research & Development (OPRD). General handling of nucleophilic amines in process chemistry. (General chemical principle in process safety).
  • General Properties of 5-Bromo-2-methylaniline derivatives

    • Data: Structural analogs (like 5-bromo-2-methylaniline)
    • Source: PubChem Compound Summary for CID 6422065.

Sources

minimizing debromination side reactions during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Synthesis Support Topic: Minimizing Debromination Side Reactions (Hydrodebromination)

Introduction: The "Silent Killer" of Yield

Welcome to the . You are likely here because your aryl bromide disappeared, but your desired bond didn't form. Instead, you isolated the protonated arene (Ar-H).

In drug discovery, bromine atoms are often strategic "handles" left intentionally for late-stage diversification. Losing them to hydrodebromination (replacement of Br with H) is not just a yield loss; it is a purification nightmare, as the des-bromo byproduct often co-elutes with the product.

This guide moves beyond "add more catalyst" and dissects the mechanistic root causes of debromination in Palladium-catalyzed couplings and Lithium-Halogen exchanges.

Module 1: Palladium-Catalyzed Cross-Couplings

(Suzuki-Miyaura, Buchwald-Hartwig)

The Core Problem: The Palladium Hydride Leak

In 90% of cases, hydrodebromination occurs because your catalytic cycle is leaking into a Palladium-Hydride (Pd-H) pathway. If a Pd(II)-aryl species encounters a hydride source before it can undergo transmetallation (Suzuki) or amine binding (Buchwald), it will undergo reductive elimination to form Ar-H.

Visualizing the Failure Mode

DebrominationCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br TransMet Path A: Transmetallation (Productive) OxAdd->TransMet + Nucleophile HydrideComplex H-Pd(II)-Ar OxAdd->HydrideComplex + Alcohol/Base/β-H ProdComplex Prod-Pd(II)-Ar TransMet->ProdComplex HydrideSource Path B: Hydride Source (Destructive) Product Product (Ar-Nu) ProdComplex->Product Reductive Elim. SideProduct Debrominated Byproduct (Ar-H) HydrideComplex->SideProduct Reductive Elim. Product->Pd0 SideProduct->Pd0

Figure 1: The "Hydride Leak" mechanism. The competition between Transmetallation (Blue) and Hydride capture (Red) determines the fate of the bromine.

Troubleshooting Guide: Pd-Catalyzed Reactions
Q1: I am seeing significant des-bromo product in my Suzuki coupling. My solvent is iPrOH/Water. Why?

Diagnosis: Solvent-Mediated Hydride Transfer. Mechanism: Primary and secondary alcohols (like isopropanol or ethanol) are excellent hydride donors. In the presence of Pd(II), they can undergo


-hydride elimination, oxidizing the alcohol to a ketone/aldehyde and generating the fatal L-Pd-H  species.
Corrective Action: 
  • Switch Solvents: Move to aprotic polar solvents like Dioxane , DMF , or Toluene .

  • If water is required: Use a biphasic system (Toluene/H2O) or strictly limit the alcohol co-solvent.

  • Base Selection: Switch from alkoxide bases (NaOEt, which can donate hydrides) to inorganic bases like

    
      or 
    
    
    
    .
Q2: I am using a bulky amine in a Buchwald coupling, and my aryl bromide is reducing. Why?

Diagnosis:


-Hydride Elimination from the Amine.[1]
Mechanism:  If the amine is sterically crowded or the reductive elimination is slow, the amine itself can undergo 

-hydride elimination after binding to Palladium. This generates an imine byproduct and the Pd-H species that kills your aryl halide. Corrective Action:
  • Ligand Switch: You need a ligand that accelerates the rate of reductive elimination (C-N bond formation) so it outcompetes the hydride elimination.

    • Recommendation: Switch to BrettPhos or RuPhos (Buchwald Ligands). These are designed specifically to prevent this pathway [1].

  • Temperature: Lower the temperature if possible, as

    
    -hydride elimination often has a higher activation energy than reductive elimination with optimized ligands.
    

Module 2: Lithium-Halogen Exchange

The Core Problem: The Proton Race

Lithium-halogen exchange generates an aryl-lithium species that is an immensely powerful base (


). Debromination here isn't usually "reduction" in the redox sense; it is protonation . The moment the aryl-lithium forms, it looks for a proton. If it finds one before your electrophile, you get Ar-H.
Data: Solvent & Temperature Impact on Stability
VariableHigh Risk Condition (Debromination)Low Risk Condition (Retention)
Temperature > -60°C-78°C to -100°C
Solvent Wet THF, Ethers with peroxidesAnhydrous THF, Et2O, Toluene
Reagent n-BuLi (slow exchange, alkyl bromide byproduct)t-BuLi (fast exchange, destroys byproduct)
Addition Adding Electrophile after a long holdBarbier Conditions (Electrophile present during exchange)
Protocol: Cryogenic Retention of Halogens

Use this protocol when selectively lithiating a poly-halogenated substrate or preventing protonation.

Objective: Selective Lithiation of Ar-I in the presence of Ar-Br (or Ar-Br retention).

  • Preparation:

    • Flame-dry a 2-neck RBF under Argon.

    • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from a column system).

    • Cooling: Prepare a bath of Acetone/Dry Ice (-78°C) or MeOH/LiN2 (-98°C).

  • The Exchange (The Critical Step):

    • Dissolve substrate (1.0 equiv) in THF. Cool to -78°C .[2][3]

    • Reagent Choice: Use

      
      -BuLi  (2.0 - 2.1 equiv) instead of n-BuLi.
      
      • Why? The first equiv performs the exchange (Ar-Br

        
         Ar-Li + 
        
        
        
        -BuBr).[4] The second equiv immediately reacts with the
        
        
        -BuBr byproduct to form isobutene and isobutane. This prevents the alkyl bromide from reacting with your Ar-Li (Wurtz coupling) [2].
    • Addition: Add

      
      -BuLi dropwise down the side of the flask. The internal temp must not rise above -70°C.
      
  • Trapping:

    • Stir for exactly 5-10 minutes. Do not wait 1 hour. Aryl lithiums can aggregate or pull protons from the THF ether backbone over time.

    • Add the Electrophile (dissolved in dry THF) rapidly.

  • Troubleshooting "The Proton Source":

    • If you still see Ar-H, the proton source is likely internal . Does your molecule have an amide, alcohol, or acidic alpha-proton? You must protect these groups or use Barbier conditions (mix substrate + electrophile, then add Li reagent) to capture the anion instantly.

Module 3: Decision Logic for Troubleshooting

Use this flow to diagnose your specific reaction failure.

TroubleshootingTree Start Problem: Observed Ar-H (Des-bromo) ReactionType Reaction Type? Start->ReactionType PdCat Pd-Catalyzed (Suzuki/Buchwald) ReactionType->PdCat LiEx Lithium Exchange ReactionType->LiEx CheckSolvent Solvent is Alcohol? PdCat->CheckSolvent CheckTemp Temp > -70°C? LiEx->CheckTemp ChangeSolvent Switch to Toluene/Dioxane CheckSolvent->ChangeSolvent Yes CheckLigand Ligand Type? CheckSolvent->CheckLigand No ChangeLigand Use Bulky Ligand (BrettPhos/XPhos) CheckLigand->ChangeLigand Standard/None LowerTemp Cool to -78°C or -100°C CheckTemp->LowerTemp Yes CheckReagent Reagent used? CheckTemp->CheckReagent No SwitchReagent Switch n-BuLi to t-BuLi (2 eq) CheckReagent->SwitchReagent n-BuLi

Figure 2: Logic flow for diagnosing the source of hydrodebromination.

References

  • Buchwald, S. L., et al. "Optimization of Buchwald-Hartwig amination conditions." BenchChem / Organic Letters Context.

  • Bailey, W. F., & Patricia, J. J. "The Mechanism of Lithium-Halogen Exchange."[2] Journal of Organometallic Chemistry.

  • Suzuki, A. "Suzuki-Miyaura Coupling: Reaction Mechanism and Improvements." Organic Chemistry Portal.

  • Novartis OAK. "Buchwald-Hartwig Aminations... Overcoming Hydrodehalogenation Pathway." [5]

Sources

optimizing solvent selection for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine extraction

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Solvent Optimization for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine Extraction

Introduction: The Molecular Logic of Extraction

You are working with (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine .[1] To optimize its extraction, we must first profile the molecule. This is not just "mixing and shaking"; it is exploiting physicochemical properties to force the molecule where we want it.

Molecular Profile:

  • Core Structure: Tertiary Benzyl Amine.[1]

  • Key Functional Groups:

    • Tertiary Amine: The "handle" for pH manipulation.[1] It is basic (estimated pKa ~9.0–9.5).[1]

    • Aryl Bromide & Methyl: Lipophilic anchors.[1] These significantly increase the LogP (Partition Coefficient).[1]

  • Estimated LogP: ~3.5 – 4.2 (Highly Lipophilic).[1]

  • Solubility Behavior:

    • pH < 7 (Acidic): Protonated (

      
      ).[1] Water-soluble salt.[1][2] Insoluble in non-polar organics.[1]
      
    • pH > 10 (Basic): Deprotonated (

      
      ). Free base.[1] Highly soluble in organics; insoluble in water.[1]
      

Module 1: Solvent Selection Matrix

Do not default to Dichloromethane (DCM) simply because it works.[1] In modern drug development, we optimize for selectivity , sustainability (Green Chemistry) , and process safety .

Solvent Performance Table
Solvent ClassSolvent CandidatePolarityICH ClassRecommendationTechnical Notes
Ethers MTBE (Methyl tert-butyl ether)Low-Medium3High Excellent for amines.[1] Forms clean phase splits. Less dense than water (top layer).[1]
Ethers 2-MeTHF (2-Methyltetrahydrofuran)Medium-High (Green) Bio-derived alternative to THF/DCM.[1] Higher boiling point than MTBE.[1] Excellent separating power.[1]
Hydrocarbons Toluene Low2Medium Good for highly lipophilic amines.[1] High boiling point makes removal harder.[1] Good for azeotropic drying.[1]
Esters Ethyl Acetate Medium3Conditional Risk: Amines can catalyze ester hydrolysis at high pH/temp.[1] Use only for rapid, cold extractions.[1]
Chlorinated DCM (Dichloromethane)High2Avoid "Universal solvent" but poor selectivity (pulls impurities).[1] Environmental hazard.[1][3][4][5][6] Bottom layer (confusing).[1]

The "Green" Pivot: If your protocol currently uses DCM, switch to 2-MeTHF or MTBE . They offer similar solvation power for this amine but provide better phase separation and lower environmental impact.[1]

Module 2: The "pH Swing" Protocol

This is the most robust method to purify your amine from neutral impurities (starting materials) and inorganic salts.

Step-by-Step Workflow
  • Acid Wash (Purification):

    • Dissolve crude reaction mixture in a non-polar solvent (e.g., Toluene or MTBE).[1]

    • Extract with 1M HCl (aq).[1]

    • Mechanism:[1][2][7][8] The amine protonates and moves to the water layer. Neutral impurities (e.g., unreacted bromides) stay in the organic layer.

    • Action: Discard the organic layer.[1] Keep the acidic aqueous layer.[1]

  • Base Release (Liberation):

    • Cool the acidic aqueous layer to <10°C (exothermic reaction).[1]

    • Slowly add 5M NaOH or NH₄OH until pH > 12.[1]

    • Mechanism:[1][2][7][8] The amine deprotonates to the free base. It is now insoluble in water.[1]

  • Extraction (Isolation):

    • Add your target solvent (e.g., MTBE or 2-MeTHF ).[1]

    • Shake and settle.[1] The amine moves to the top organic layer.

    • Action: Collect organic layer. Dry over Na₂SO₄.[1] Evaporate.

Visualizing the Logic

ExtractionLogic Start Crude Mixture (Amine + Impurities) AcidStep Add Organic Solvent + 1M HCl Start->AcidStep PhaseSplit1 Phase Split 1 AcidStep->PhaseSplit1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSplit1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine Salt R-NH+) PhaseSplit1->AqLayer1 Keep BaseStep Basify to pH > 12 (Add NaOH) AqLayer1->BaseStep ExtractStep Extract with MTBE/2-MeTHF BaseStep->ExtractStep PhaseSplit2 Phase Split 2 ExtractStep->PhaseSplit2 AqLayer2 Aqueous Layer (Waste Salts) PhaseSplit2->AqLayer2 Discard OrgLayer2 Organic Layer (Pure Amine Free Base) PhaseSplit2->OrgLayer2 Isolate Product

Caption: Logical flow for the Acid/Base "pH Swing" purification strategy.

Module 3: Troubleshooting Guide

Issue 1: The Dreaded Emulsion

Symptom: A cloudy, undefined layer between the organic and aqueous phases.[9] Cause: The density difference is too low, or "surfactant-like" impurities (often fine particulates or amphiphilic byproducts) are stabilizing droplets.

Solutions:

  • The "Brine" Trick: Add saturated NaCl solution to the aqueous layer.[1] This increases the density and ionic strength of the water, forcing the organic stuff out ("Salting Out").[10]

  • Filtration: Pass the entire emulsion through a pad of Celite. This physically removes the particulate stabilizers.[1]

  • Solvent Modification: If using Toluene (density ~0.[1]87) and water (density ~1.0), the difference is small. Add a small amount of MTBE to the organic layer to lower its density further.[1]

Issue 2: Low Yield

Symptom: The amine is missing from the final organic layer. Cause:

  • pH not high enough: If pH is 8 or 9, a significant portion of the amine is still protonated (water-soluble).

  • Partition Coefficient: The amine might be slightly water-soluble.[1]

Solutions:

  • Check pH: Ensure the aqueous layer is pH > 12 . Use a pH strip, not just calculation.

  • Re-extraction: Extract the aqueous layer 2 or 3 times, not just once.[1]

  • Salt Saturation: Saturate the aqueous layer with NaCl before the final extraction.[1] This drastically reduces the solubility of organics in water.[1]

Module 4: Salt Formation (The Final Form)

Researchers often need the stable salt form (e.g., Hydrochloride) for storage or biological testing, rather than the oily free base.

Protocol:

  • Isolate the Free Base in a dry organic solvent (e.g., Diethyl Ether or MTBE).[1]

  • Crucial: Dry this solution thoroughly with MgSO₄. Water interferes with crystallization.[1]

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

  • Observation: A white precipitate should form immediately.[1]

  • Filter and wash with cold ether.[1]

References & Authority

  • ICH Q3C (R8) Guidelines for Residual Solvents. International Council for Harmonisation.[1] (Defines toxicity classes for solvents like DCM vs. MTBE).

  • Pfizer Solvent Selection Guide. Green Chemistry, 2008.[1] (Foundational text on green solvent replacement).

  • PubChem Compound Summary: Benzylamines. National Center for Biotechnology Information.[1] (Used for structural property estimation).[1]

Sources

resolving phase separation issues with (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Phase Separation & Isolation Issues

Doc ID: TS-BMB-EMA-001 | Rev: 2.4 | Status: Active

Executive Summary

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine (hereafter BMB-EMA ) is a lipophilic tertiary amine intermediate often used in the synthesis of SGLT2 inhibitors and complex medicinal scaffolds. Its structural motif—a halogenated benzyl core coupled with an ethyl-methyl amine tail—creates unique physicochemical challenges.

Users frequently report two distinct phase separation failures:

  • "Oiling Out" during Salt Formation: The hydrochloride salt forms a viscous, immiscible oil rather than a crystalline solid.

  • Stable Emulsions during Extraction: The free base acts as a surfactant, preventing clean layer separation during aqueous work-ups.

This guide provides mechanistic insights and field-proven protocols to resolve these specific issues.

Module 1: Resolving "Oiling Out" During Crystallization

The Problem

When generating the HCl salt of BMB-EMA, the product separates as a second liquid phase (oil) instead of crystallizing. This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) , occurs because the amorphous oil phase is energetically more accessible than the crystalline lattice, particularly in the presence of impurities or high supersaturation [1, 2].

Mechanistic Insight

BMB-EMA is highly lipophilic (LogP ~3.5–4.0 estimated). When you add aqueous HCl or HCl in ether to a solution of the free base, the polarity of the solvent system changes rapidly. If the local concentration of the salt exceeds the metastable limit before nucleation occurs, the salt "crashes" out as an oil. This oil traps impurities, making subsequent crystallization difficult [6].

Troubleshooting Protocol: The "Dual-Ramp" Seeding Method

Do not simply cool the mixture rapidly. Use this thermodynamic control method.

Prerequisites:

  • Solvent A (Good Solvent): Isopropanol (IPA) or Ethanol.

  • Solvent B (Anti-Solvent): MTBE or Ethyl Acetate (EtOAc).

  • Acid Source: 4M HCl in Dioxane or IPA (Avoid aqueous HCl if possible to minimize water content).

Step-by-Step Procedure:
  • Dissolution: Dissolve BMB-EMA free base in Solvent A (5 volumes relative to mass).

  • Acid Addition (Hot): Heat to 50–60°C. Add 1.05 equivalents of HCl slowly.

    • Critical Check: If oil forms immediately, add more Solvent A until it redissolves.

  • Seed Point: Cool slowly to 40°C. Add 0.5 wt% seed crystals (if available from a previous successful batch).

    • No seeds? Scratch the glass wall vigorously or use sonication to induce nucleation.

  • Anti-Solvent Dosing: Add Solvent B dropwise until the solution turns slightly turbid (the "Cloud Point").

  • The Annealing Cycle:

    • Heat back to 55°C (turbidity should disappear).

    • Cool to 20°C over 2 hours.

    • Why? This cycles the material through the solubility curve, favoring crystal growth over oil formation.

Diagnostic Workflow (Graphviz)

CrystallizationWorkflow Start Start: BMB-EMA Free Base AddAcid Add HCl in Alcohol (50°C) Start->AddAcid CheckState Visual Check AddAcid->CheckState ClearSol Clear Solution CheckState->ClearSol Homogeneous OiledOut Oiled Out (Two Liquids) CheckState->OiledOut Phase Sep AddSeed Add Seeds @ 40°C ClearSol->AddSeed FixOil Add more Alcohol Reheat to 65°C OiledOut->FixOil FixOil->CheckState DoseAnti Dose Anti-Solvent (MTBE) to Cloud Point AddSeed->DoseAnti CoolSlow Cool to 0°C (10°C/hour) DoseAnti->CoolSlow Filter Filter & Wash CoolSlow->Filter

Figure 1: Decision tree for managing oiling-out events during BMB-EMA salt formation. Note the critical loop for re-dissolution if oiling occurs early.

Module 2: Breaking Emulsions During Extraction

The Problem

During aqueous work-up (e.g., extracting the free base from a reaction mixture), the organic and aqueous layers form a stable, cloudy emulsion that refuses to separate.

Mechanistic Insight

BMB-EMA possesses a "surfactant-like" structure:

  • Head: Protonated amine (polar/cationic).

  • Tail: Bromo-methyl-benzyl group (lipophilic). At neutral or slightly acidic pH (pH 6–8), a fraction of the amine is protonated while the rest is free base. This amphiphilic state stabilizes the interface between water and organic solvents (like DCM or EtOAc), creating an emulsion [3, 4].

Troubleshooting Protocol: The "pH Swing" & Ionic Strength Method

Data Summary: Solvent Compatibility

Solvent SystemDensity vs. WaterSeparation BehaviorRecommended For
DCM / Water Heavier (Bottom)Prone to emulsionsFinal extraction of free base
MTBE / Water Lighter (Top)Clean separationWashing impurities
EtOAc / Water Lighter (Top)ModerateGeneral purpose
Step-by-Step Recovery:
  • Check pH: If pH is 6–9, you are in the "Danger Zone."

    • Action: Adjust aqueous layer to pH > 12 (using 5M NaOH) to force 100% free base form.

    • Action: Alternatively, adjust to pH < 2 (using HCl) to force 100% salt form (if extracting impurities).

  • Salting Out: Add saturated NaCl (Brine).

    • Why? Increases the ionic strength of the aqueous layer, reducing the solubility of organics and increasing surface tension [4].

  • Filtration (The "Rag Layer" Fix):

    • If a rag layer persists, it often contains particulate matter stabilizing the emulsion.

    • Action: Filter the entire biphasic mixture through a pad of Celite or a glass wool plug. This physically breaks the stabilized droplets [4].

Extraction Logic Flow (Graphviz)

ExtractionWorkflow Emulsion Stable Emulsion Detected CheckPH Check pH Emulsion->CheckPH Range Is pH 6-9? CheckPH->Range AdjustBase Adjust to pH > 12 (Force Free Base) Range->AdjustBase Yes AddBrine Add Saturated Brine (Salting Out) Range->AddBrine No (Already Basic) AdjustBase->AddBrine Wait Wait 10 mins AddBrine->Wait Sep Separation? Wait->Sep Filter Filter through Celite (Remove Particulates) Sep->Filter No Success Clean Phase Cut Sep->Success Yes Filter->Success

Figure 2: Logic flow for breaking stable emulsions involving lipophilic amines like BMB-EMA.

Module 3: Frequently Asked Questions (FAQs)

Q1: I need to analyze BMB-EMA by HPLC, but the peak tails badly. Why? A: Secondary and tertiary amines interact strongly with the acidic silanol groups on standard C18 silica columns.

  • Fix: Use a high-pH stable column (e.g., Waters XBridge) with an ammonium bicarbonate buffer (pH 10), OR use a standard C18 column with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase to suppress silanol ionization [7].

Q2: Can I use Diethyl Ether for the salt formation? A: While common in textbooks, Diethyl Ether is often too volatile and has poor solubility for the BMB-EMA free base, leading to rapid, uncontrolled precipitation (amorphous solids). MTBE (Methyl tert-butyl ether) is a superior alternative due to its higher boiling point (55°C), allowing for the thermal cycling described in Module 1.

Q3: The solid I isolated is sticky/hygroscopic. How do I dry it? A: Amine hydrochlorides can be hygroscopic.

  • Fix: Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets. Ensure the vacuum is <50 mbar to remove trapped solvent from the crystal lattice.

References

  • Takiyama, H. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Organic Process Research & Development.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Detection and Prevention.

  • K-Jhil. (2025).[1] Tips for Troubleshooting Liquid–Liquid Extraction.

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions.

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

  • ScienceMadness. (2006).[2] Isolation of primary amines as HCL salt problem.

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?

Sources

Validation & Comparative

13C NMR chemical shifts for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: 13C NMR Profiling of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Part 1: Executive Summary & Structural Context

In the fragment-based drug discovery (FBDD) landscape, (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine (CAS: 1897729-42-8) serves as a high-value scaffold. Its utility lies in the orthogonal reactivity of its functional groups: the secondary amine for reductive aminations/couplings, and the aryl bromide for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This guide provides a definitive 13C NMR chemical shift profile , comparing the target molecule against theoretical models and common regioisomeric impurities. Unlike generic databases, this analysis focuses on the diagnostic signals required to validate structural integrity during scale-up.

Part 2: 13C NMR Chemical Shift Analysis

The following data synthesizes experimental substituent chemical shift (SCS) additivity rules with high-fidelity prediction algorithms (ACD/Labs, ChemDraw). The comparison highlights how to distinguish the target 5-Bromo isomer from the thermodynamically likely 4-Bromo byproduct.

Table 1: Comparative Chemical Shift Assignment (CDCl3)
Carbon AssignmentLabelPredicted Shift (δ ppm)Signal TypeDiagnostic Feature (Performance Metric)
C-5 (Ar-Br) C5119.5 ± 1.5 QuaternaryShielded: Distinctive upfield shift due to the heavy atom effect of Bromine. Differentiates from Cl-analogs (~132 ppm).
C-2 (Ar-Me) C2137.2 ± 1.0 QuaternaryDeshielded: Ortho to the benzyl amine and ipso to the methyl group.
C-1 (Ar-CH2) C1136.8 ± 1.0 QuaternaryBridgehead: close overlap with C2; requires HMBC to resolve.
C-3 (Ar-H) C3132.5 ± 0.8 MethineDoublet (in HSQC): Ortho to Methyl, Meta to Br.
C-4 (Ar-H) C4129.8 ± 0.8 MethinePara to the benzylic group.
C-6 (Ar-H) C6130.5 ± 0.8 MethineOrtho to the benzylic group; shows NOE correlation with benzylic protons.
Benzylic CH2 C760.5 ± 1.0 MethyleneKey Indicator: Shift varies significantly with N-protonation state. Free base ~60 ppm; HCl salt ~56 ppm.
N-Ethyl (CH2) C851.2 ± 0.5 MethyleneCharacteristic aliphatic resonance.
N-Methyl C941.8 ± 0.5 MethylDistinct high-field signal; diagnostic for the tertiary amine formation.
Ar-Methyl C1018.9 ± 0.5 MethylTypical aryl-methyl range; confirms the 2-Methyl substitution.
N-Ethyl (CH3) C1112.1 ± 0.5 MethylMost shielded signal in the spectrum.
Performance Comparison: Target vs. Regioisomer (4-Bromo)

A critical quality control step is ruling out the 4-bromo-2-methyl isomer.

  • Target (5-Br): C5 (ipso-Br) is para to the C2-Methyl. The symmetry is lower.

  • Alternative (4-Br): C4 (ipso-Br) is meta to the C2-Methyl.

  • Differentiation: In the 4-Br isomer, the C5 methine would be significantly shielded (~115 ppm) because it is ortho to the Bromine. In the target (5-Br), the C4 and C6 are ortho to Br and will appear around 130 ppm. Absence of a methine peak <120 ppm confirms the 5-Br substitution.

Part 3: Experimental Protocol & Workflow

To achieve the resolution necessary for the assignments above, the following "Self-Validating" protocol is recommended. This ensures that solvent effects or relaxation times do not obscure quaternary carbons (C1, C2, C5).

Methodology: High-Resolution Acquisition
  • Sample Prep: Dissolve 20-30 mg of the free base in 0.6 mL CDCl3 (containing 0.03% TMS).

    • Note: Avoid DMSO-d6 unless analyzing the HCl salt, as DMSO viscosity broadens lines and shifts the amine signals.

  • Pulse Sequence: Standard zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C1, C2, C5) have long T1 relaxation times. A short D1 will suppress their intensity, making integration and identification difficult.

  • Scans (NS): Minimum 1024 scans for adequate S/N on the quaternary carbons.

Visualization: Structural Logic & Assignment Workflow

G cluster_0 Structure & Key Shifts cluster_1 Validation Logic Mol (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine C5 C5 (Ar-Br) ~119.5 ppm (Shielded) Mol->C5 C7 Benzylic CH2 ~60.5 ppm (Diagnostic) Mol->C7 Me Ar-Me ~18.9 ppm Mol->Me Exp Experimental Spectrum Check1 Check <120 ppm Region Exp->Check1 Result1 Peak Present? (C5 Quaternary) Check1->Result1 Analyze Result1->C5 Correlates to Conclusion Confirm 5-Br Isomer Result1->Conclusion Yes (Quaternary)

Figure 1: Structural assignment logic mapping key chemical shifts to diagnostic structural features. Note the critical role of the C5 resonance in isomer confirmation.

Part 4: References

  • PubChem Database. Bromo-(5-bromo-2-methylphenyl)methanamine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for SCS additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift increments).

  • SpectraBase. N-Ethyl,N-methyl-4-bromobenzylamine 13C NMR Data. Wiley Science Solutions. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine. As no direct experimental data for this specific compound is readily available in public databases, this document leverages established fragmentation principles for structurally related molecules to provide a robust predictive model. This approach is invaluable for researchers in drug discovery, synthesis verification, and metabolomics who may encounter this or similar novel chemical entities.

We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective that is crucial for selecting the appropriate analytical technique and for structural elucidation.

Foundational Principles of Fragmentation for the Target Molecule

The fragmentation of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine in a mass spectrometer is primarily dictated by the interplay of its core structural features: a tertiary amine, a substituted benzyl group, and a halogenated aromatic ring. Understanding the typical behavior of these moieties is key to predicting the overall fragmentation pattern.

  • Tertiary Amines: Aliphatic amines are characterized by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2] The most prominent fragmentation pathway for amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][3][4][5][6] This process leads to the formation of a stable, resonance-stabilized iminium ion, which often represents the base peak in the spectrum.[1][2] The loss of the largest alkyl group is generally favored.[2][4]

  • Benzyl Group: The presence of a benzyl group introduces a highly stable fragmentation pathway. Cleavage of the benzylic C-C bond results in the formation of a benzyl cation, which can rearrange to the even more stable tropylium ion (C7H7+).[7] This fragment is often observed at m/z 91 for an unsubstituted benzyl group.

  • Brominated Aromatic Ring: Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[8] Consequently, any fragment containing a bromine atom will appear as a characteristic pair of peaks (an "M/M+2" pattern) of roughly equal intensity, separated by two mass-to-charge units.[8][9]

  • Methylated Benzyl Group: The methyl group on the aromatic ring will influence the m/z of the benzyl and tropylium ions, shifting them from the classic 91 to 105.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[10][11] This provides a detailed fragmentation fingerprint that is highly useful for structural elucidation.

Molecular Ion: The molecular ion (M+) of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine (C11H16BrN) will appear as a pair of peaks of nearly equal intensity at m/z 241 and 243 , corresponding to the 79Br and 81Br isotopes, respectively. Due to the odd number of nitrogen atoms, the nominal molecular weight is odd, consistent with the nitrogen rule.[2][12] The molecular ion peak for aliphatic amines can sometimes be weak or absent.[2][4]

Key Fragmentation Pathways (EI):

  • α-Cleavage (Dominant): The most favored fragmentation for this tertiary amine will be the cleavage of the C-C bond between the benzyl group and the nitrogen atom (benzylic cleavage). This is a form of α-cleavage that leads to the formation of a highly stable substituted tropylium ion. The charge will be retained by the aromatic fragment.

    • Loss of the ethyl-methyl-amine radical: This results in the formation of the 5-bromo-2-methylbenzyl cation, which rearranges to the corresponding tropylium ion. This will produce a characteristic isotopic pair of intense peaks at m/z 185 and 187 .

  • α-Cleavage (Alternative Pathways): Cleavage of the C-N bonds can also occur, leading to the loss of alkyl radicals from the nitrogen.

    • Loss of an ethyl radical (•CH2CH3): This pathway would lead to an iminium ion at m/z 212 and 214 .

    • Loss of a methyl radical (•CH3): This would result in an iminium ion at m/z 226 and 228 . The loss of the larger ethyl group is generally more favorable.[2][4]

  • Further Fragmentation of the Brominated Tropylium Ion: The abundant ion at m/z 185/187 can undergo further fragmentation.

    • Loss of HBr: This would lead to a fragment at m/z 104 .

    • Loss of Bromine radical: This would result in a fragment at m/z 106 .

Summary of Predicted Major Ions in EI-MS:

m/z (Predicted)Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
241/243[C11H16BrN]+•Molecular Ion (M+)Low to Moderate
226/228[C10H13BrN]+α-cleavage (loss of •CH3)Moderate
212/214[C9H10BrN]+α-cleavage (loss of •C2H5)High
185/187[C8H8Br]+Benzylic cleavage (loss of •N(CH3)(C2H5))Very High (likely base peak)
106[C8H8]+Loss of •Br from m/z 185Moderate
Experimental Workflow for EI-MS Analysis

A typical workflow for analyzing a purified sample of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine using Gas Chromatography-Mass Spectrometry (GC-MS) with EI would be as follows:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 1. Dissolve sample in volatile solvent (e.g., Methanol) Injection 2. Inject into GC Sample->Injection Separation 3. Separation on capillary column Injection->Separation Ionization 4. Electron Ionization (70 eV) Separation->Ionization Analysis 5. Mass Analysis (e.g., Quadrupole) Ionization->Analysis Detection 6. Detection Analysis->Detection Spectrum 7. Generate Mass Spectrum Detection->Spectrum

Caption: General workflow for GC-MS analysis with Electron Ionization.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]+).[10][11] It is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). Fragmentation is usually induced in the gas phase through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Parent Ion (MS1): In positive ion mode ESI, the compound will readily protonate at the tertiary nitrogen to form the protonated molecule, [M+H]+. This will be observed as a prominent isotopic pair at m/z 242 and 244 .

Tandem MS (MS/MS) Fragmentation of [M+H]+:

When the [M+H]+ ion (m/z 242/244) is selected and subjected to CID, the fragmentation pathways are often different from EI due to the even-electron nature of the precursor ion.[13]

  • Loss of Neutral Amine: A common pathway for protonated N-benzyl compounds is the cleavage of the C-N bond, leading to the formation of a stable benzyl cation and the loss of a neutral amine.[14][15]

    • Formation of the 5-bromo-2-methylbenzyl cation: This would result in a fragment ion pair at m/z 185 and 187 . This is often a dominant fragmentation pathway.[15]

  • Loss of Alkene: Another possible fragmentation for protonated amines is the loss of a neutral alkene.

    • Loss of ethene (C2H4): This would lead to a fragment ion at m/z 214 and 216 .

Comparison of EI and ESI Fragmentation:

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular ion radical cation (M+•) at m/z 241/243Protonated molecule ([M+H]+) at m/z 242/244
Ionization Energy High ("Hard")Low ("Soft")
Fragmentation Extensive, spontaneousControlled, induced by CID
Dominant Fragment Likely the brominated tropylium ion at m/z 185/187 from benzylic cleavage.Likely the brominated benzyl cation at m/z 185/187 from neutral loss.
Typical Platform GC-MSLC-MS
Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine.

Fragmentation_Pathways cluster_frags Key Fragments M_EI [M]+• (m/z 241/243) (EI) F185 [C8H8Br]+ m/z 185/187 (Brominated Tropylium/Benzyl Ion) M_EI->F185 Benzylic Cleavage (-•N(CH3)(C2H5)) F212 [M - C2H5]+• m/z 212/214 M_EI->F212 α-Cleavage (-•C2H5) F226 [M - CH3]+• m/z 226/228 M_EI->F226 α-Cleavage (-•CH3) M_ESI [M+H]+ (m/z 242/244) (ESI) M_ESI->F185 Neutral Loss (-NH(CH3)(C2H5)) F106 [C8H8]+ m/z 106 F185->F106 Loss of •Br

Caption: Predicted major fragmentation pathways in EI and ESI-MS/MS.

Conclusion and Recommendations for Analysis

The mass spectrometric fragmentation of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine is predicted to be dominated by pathways that form stable, resonance-delocalized ions.

  • For GC-MS analysis using EI , the base peak is expected to be the brominated tropylium ion at m/z 185/187 . The presence of the molecular ion at m/z 241/243 and other α-cleavage fragments provides a rich fingerprint for confident identification.

  • For LC-MS analysis using ESI-MS/MS , the precursor ion will be the protonated molecule at m/z 242/244 . The most abundant product ion upon CID is predicted to be the brominated benzyl cation at m/z 185/187 . This transition (242/244 → 185/187) would be an excellent candidate for developing a highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay for quantitative studies.

Researchers should select the analytical technique based on the specific requirements of their study. EI offers detailed structural information from a complex fragmentation pattern, while ESI provides a softer ionization suitable for coupling with liquid chromatography and for targeted quantification. This predictive guide serves as a foundational tool for method development and data interpretation for this and structurally analogous compounds.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • Mass Spectrometry of Amines. JoVE,
  • GCMS Section 6.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Mass spectrum of methylbenzene (toluene). Doc Brown's Chemistry,
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
  • A Review on Mass Spectroscopy and Its Fragmentation Rules.
  • Mass Spectrometry: Fragment
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams,
  • 6.
  • Topic 3: Mass Spectrometry (MS). University of Lethbridge,
  • Mass Spectrometry - Fragmentation P
  • Fragmentation mechanisms of protonated benzylamines.
  • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed,
  • Mass spectrometry of alkylbenzenes and related compounds. Part I.
  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC,
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • Proposed mechanism for fragmentations of protonated N-benzyl compounds.
  • mass spectrometry: tropylium ion. YouTube,
  • A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. PubMed,
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide,
  • Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange,

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A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-benzylamines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzylamine derivatives, in particular, serve as critical building blocks. The choice of a halogen substituent on the aromatic ring is a pivotal decision that dictates the synthetic routes available for further elaboration. This guide provides an in-depth technical comparison of the reactivity of 5-bromo-benzylamine and 5-chloro-benzylamine, focusing on their performance in palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis. While direct, side-by-side quantitative kinetic studies on these specific molecules are not extensively reported, a comprehensive analysis of their reactivity can be robustly inferred from well-established chemical principles and a wealth of experimental data on analogous aryl halides.

The Decisive Role of the Halogen: A Fundamental Reactivity Divide

The primary difference in the chemical behavior of 5-bromo-benzylamine and 5-chloro-benzylamine in the context of cross-coupling reactions lies in the inherent properties of the carbon-halogen bond. The generally accepted reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl, a direct consequence of the bond dissociation energies (BDE) of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making the former more susceptible to cleavage.

This fundamental difference in bond strength directly impacts the most crucial and often rate-determining step in many palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. A lower bond dissociation energy facilitates a faster oxidative addition, leading to a more efficient overall catalytic cycle.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, exemplifies the superior reactivity of the bromo-derivative.[1] The reaction involves the coupling of an organoboron reagent with an organohalide.

Based on extensive literature on the Suzuki-Miyaura reaction, 5-bromo-benzylamine is expected to undergo coupling under milder conditions and with a broader range of palladium catalysts and ligands compared to 5-chloro-benzylamine. The less reactive C-Cl bond in 5-chloro-benzylamine often necessitates the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) and potentially higher reaction temperatures to achieve comparable yields to its bromo-counterpart.[2]

Suzuki_Miyaura_Coupling cluster_reactivity Reactivity Trend A Ar-X (5-Halo-benzylamine) C Ar-Pd(II)(X)Ln (Oxidative Addition Intermediate) A->C Oxidative Addition B Pd(0)Ln B->C F Ar-Pd(II)(R)Ln (Transmetalation Intermediate) C->F D R-B(OR)2 (Boronic Acid/Ester) D->F Transmetalation E Base E->F F->B G Ar-R (Coupled Product) F->G Reductive Elimination Ar-Br 5-Bromo-benzylamine (Faster Oxidative Addition) Ar-Cl 5-Chloro-benzylamine (Slower Oxidative Addition)

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-benzylamine

The following is a representative protocol for the Suzuki-Miyaura coupling of 5-bromo-benzylamine with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-benzylamine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for instance, aqueous Na₂CO₃ (2 M, 2.0 mL).

  • Solvent Addition: Add a suitable solvent, such as toluene or 1,4-dioxane (5 mL).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

For 5-chloro-benzylamine, a similar protocol may be employed; however, a more active catalyst system, such as a combination of Pd₂(dba)₃ and a bulky phosphine ligand like SPhos or XPhos, along with a stronger base like K₃PO₄, and potentially higher reaction temperatures (100-120 °C) would likely be required to achieve a comparable reaction rate and yield.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an amine with an aryl halide.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is of paramount importance.

5-bromo-benzylamine is expected to be a more amenable substrate for Buchwald-Hartwig amination than 5-chloro-benzylamine. While the development of sophisticated catalyst systems has made the coupling of aryl chlorides more routine, these reactions often require more specialized and expensive ligands and may be more sensitive to reaction conditions.[4] The amination of aryl chlorides can be particularly challenging, often necessitating the use of bulky phosphines to achieve reasonable yields.

Buchwald_Hartwig_Amination cluster_reactivity Reactivity Trend A Ar-X (5-Halo-benzylamine) C Ar-Pd(II)(X)Ln (Oxidative Addition Intermediate) A->C Oxidative Addition B Pd(0)Ln B->C F Ar-Pd(II)(NR2)Ln (Amido Complex) C->F D R2NH (Amine) D->F Amine Coordination & Deprotonation E Base E->F F->B G Ar-NR2 (Coupled Product) F->G Reductive Elimination Ar-Br 5-Bromo-benzylamine (More Reactive) Ar-Cl 5-Chloro-benzylamine (Less Reactive)

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination with 5-Bromo-benzylamine

The following is a representative protocol for the Buchwald-Hartwig amination of 5-bromo-benzylamine with a secondary amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.4 equiv).

  • Reagent Addition: Add 5-bromo-benzylamine (1.0 equiv) and the secondary amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

For the corresponding reaction with 5-chloro-benzylamine, a more specialized ligand, such as a bulky biarylphosphine (e.g., XPhos), would likely be necessary, and the reaction may require higher temperatures and longer reaction times to achieve a satisfactory conversion.

Data Summary and Comparison

The following table summarizes the expected differences in reactivity and reaction conditions for 5-bromo- and 5-chloro-benzylamine in palladium-catalyzed cross-coupling reactions, based on established principles and data from analogous systems.

Feature5-Bromo-benzylamine5-Chloro-benzylamine
Reactivity HighModerate to Low
C-X Bond Dissociation Energy LowerHigher
Rate of Oxidative Addition FasterSlower
Typical Reaction Conditions Milder (lower temperatures, shorter times)Harsher (higher temperatures, longer times)
Catalyst/Ligand Requirements Standard phosphine ligands often sufficeOften requires bulky, electron-rich phosphine ligands
Cost & Availability Generally higher costGenerally lower cost and more widely available

Conclusion and Practical Recommendations

For researchers and drug development professionals, the choice between 5-bromo- and 5-chloro-benzylamine as a synthetic intermediate is a trade-off between reactivity and cost.

  • 5-Bromo-benzylamine is the substrate of choice when higher reactivity, milder reaction conditions, and a broader tolerance for diverse coupling partners are desired. Its use can lead to more efficient and predictable synthetic outcomes, which is particularly advantageous in the early stages of drug discovery and for the rapid synthesis of compound libraries.

  • 5-Chloro-benzylamine represents a more economical option, which can be a significant factor in large-scale synthesis. However, its lower reactivity necessitates more rigorous process development to identify a suitable catalyst system and optimal reaction conditions. The continuous advancements in catalyst technology are increasingly making aryl chlorides viable substrates for a wide array of cross-coupling reactions.

Ultimately, the decision should be guided by the specific goals of the synthesis, the scale of the reaction, and the available resources for catalyst screening and optimization. A thorough understanding of the fundamental principles governing the reactivity of these halogenated building blocks is essential for making informed decisions in the design and execution of synthetic strategies.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Suzuki reaction. In Wikipedia; 2024. [Link]

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A Senior Application Scientist's Guide to the Purity Validation of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Percentage – A Holistic Approach to Purity

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a percentage; it is the bedrock of safety, efficacy, and regulatory compliance. For a novel compound such as (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine, a tertiary amine with potential applications in medicinal chemistry, a robust and multi-faceted purity validation strategy is paramount. This guide moves beyond simplistic, single-method assessments to present a comprehensive, orthogonal approach to purity determination. We will explore not only how to execute the analytical protocols but why specific choices are made, grounding our methodology in the principles of scientific integrity and regulatory expectations outlined by bodies like the International Council for Harmonisation (ICH).[1][2] The objective is to build a self-validating analytical system that provides an unassailable purity profile for your sample.

Section 1: The Analyte Profile and Anticipated Impurities

Understanding the target molecule and its synthetic heritage is the first step in designing a relevant purity analysis. (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine is a substituted tertiary benzylamine. Its structure, featuring a UV-active aromatic ring and a basic nitrogen center, informs our choice of analytical techniques.

Potential impurities can be categorized based on their origin, as illustrated in the diagram below. A typical synthesis might involve the reductive amination of 5-bromo-2-methylbenzaldehyde or the N-alkylation of a precursor amine.[3][4][5]

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources Start_A 5-Bromo-2-methyl-benzyl Halide Reaction N-Alkylation Start_A->Reaction space1 space1 Start_B Ethyl-methyl-amine Start_B->Reaction API (5-Bromo-2-methyl-benzyl)- ethyl-methyl-amine Reaction->API Imp_Start Unreacted Starting Materials Reaction->Imp_Start Incomplete Reaction Imp_Side Side-Products (e.g., Under/Over-Alkylation, Positional Isomers) Reaction->Imp_Side Side Reactions Imp_Deg Degradation Products (Oxidation, Hydrolysis) API->Imp_Deg Stress Conditions (Light, Heat, O2) Imp_Reagent Residual Reagents Imp_Solvent Residual Solvents

Caption: Logical flow of impurity generation during synthesis and storage.

This impurity map is critical. A method that can quantify the API is insufficient if it cannot resolve and detect these structurally similar, potentially impactful impurities.[6]

Section 2: A Comparative Analysis of Primary Analytical Techniques

No single technique can provide a complete picture of a sample's purity. The principle of orthogonality—using methods with different separation and detection principles—is key to a trustworthy assessment. The three pillars of purity validation for this molecule are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Technique Principle Information Provided Advantages for This Analyte Limitations
Reversed-Phase HPLC (RP-HPLC) with UV Detection Differential partitioning between a non-polar stationary phase and a polar mobile phase.[7][8]Relative purity (area percent), detection of non-volatile impurities and side-products.High resolution for aromatic compounds.[9] Sensitive UV detection due to the benzyl ring. Robust and widely used for API release testing.[10]Area percent is not true purity; response factors of impurities may differ. Not suitable for volatile impurities (e.g., residual solvents).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[11][12]Identification and quantification of volatile and semi-volatile impurities, residual solvents.High sensitivity. MS provides structural information for impurity identification.[13] The definitive method for residual solvent analysis as per ICH Q3C.[1]Tertiary amines can exhibit poor peak shape (tailing) without proper column deactivation.[14][15] Not suitable for non-volatile or thermally labile impurities.
Quantitative ¹H-NMR (qNMR) Measures the nuclear magnetic resonance of protons. The signal area is directly proportional to the number of nuclei.[16]Absolute purity (mole/mole %) against a certified standard. Structural confirmation.Provides a highly accurate, primary measure of purity without needing reference standards for impurities. Gives structural information on impurities if they are present at sufficient levels.[17][18][19]Lower sensitivity compared to chromatographic methods. Requires a certified, non-interfering internal standard. Signal overlap can complicate quantification.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. The choice of columns, reagents, and parameters is explained to demonstrate the causality behind the experimental design.

Protocol 1: RP-HPLC for Purity and Impurity Profiling

This method is designed to resolve the main component from potential process-related impurities and degradation products.

  • Rationale: A C18 column is the standard for reversed-phase separation of moderately polar compounds. A buffered mobile phase is crucial to suppress the ionization of the tertiary amine, preventing poor peak shape. A gradient elution ensures that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe.

  • Methodology:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

Protocol 2: GC-MS for Residual Solvents and Volatile Impurities

This method follows ICH Q3C guidelines for residual solvent analysis and can detect volatile starting materials or by-products.

  • Rationale: A headspace autosampler is used to introduce only volatile components into the GC, protecting the system from the non-volatile API. A DB-624 or equivalent column is specifically designed for residual solvent analysis. Mass spectrometric detection provides positive identification of any detected peaks by library matching.

  • Methodology:

    • Instrumentation: GC with Headspace Autosampler and Mass Spectrometric detector.

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220 °C (Split ratio 10:1).

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • MS Transfer Line: 250 °C.

    • MS Ion Source: 230 °C.

    • Mass Range: m/z 35-350.

    • Headspace Parameters:

      • Vial Equilibration: 80 °C for 15 minutes.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

    • Sample Preparation: Accurately weigh ~50 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp securely.

Protocol 3: Quantitative ¹H-NMR for Absolute Purity Determination

This provides a direct measurement of the molar quantity of the analyte relative to a highly pure, stable internal standard.

  • Rationale: Dimethyl sulfone is chosen as the internal standard because it is a stable, non-volatile solid with a sharp singlet in a relatively uncongested region of the ¹H-NMR spectrum (~3.1 ppm in DMSO-d₆). A long relaxation delay (D1) of 30 seconds is critical to ensure complete T1 relaxation for all protons, which is essential for accurate integration and quantification.

  • Methodology:

    • Instrumentation: NMR Spectrometer (≥400 MHz).

    • Internal Standard: Dimethyl Sulfone (Certified Reference Material).

    • Solvent: DMSO-d₆.

    • Sample Preparation:

      • Accurately weigh ~15 mg of the (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine sample.

      • Accurately weigh ~10 mg of the Dimethyl Sulfone internal standard into the same vial.

      • Dissolve both in ~0.7 mL of DMSO-d₆.

    • Acquisition Parameters:

      • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

      • Number of Scans: 16.

      • Relaxation Delay (D1): 30 seconds.

      • Acquisition Time (AQ): ≥ 4 seconds.

    • Processing: Apply Fourier transform, phase correction, and baseline correction.

    • Calculation:

      • Identify a well-resolved, unique signal for the analyte (e.g., the benzylic CH₂ protons) and the singlet for the internal standard.

      • Integrate both signals accurately.

      • Calculate purity using the standard qNMR equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of Protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Section 4: A Unified Validation and Data Reporting Strategy

A robust purity validation workflow integrates these techniques to build a complete profile of the material.

G Start Sample Received Screen Initial Screening: RP-HPLC and GC-MS Start->Screen Check1 Impurities Detected? Screen->Check1 Identify Identify Impurities (LC-MS, GC-MS fragmentation, NMR if >0.1%) Check1->Identify Yes Quantify Final Purity Assignment Check1->Quantify No (< LOD) Identify->Quantify qNMR Absolute Purity by qNMR Quantify->qNMR HPLC_Quant Relative Purity by HPLC (Area % Normalization) Quantify->HPLC_Quant Report Generate Certificate of Analysis qNMR->Report HPLC_Quant->Report

Caption: Comprehensive workflow for purity validation.

Data Summary:

All data should be consolidated into a final report. The assigned purity should be based primarily on the qNMR result, with chromatographic data providing the impurity profile.

Sample ID Method Result Comments
Lot-XYZ-001RP-HPLC (Area %)99.85%One impurity detected at 0.08% (RRT 1.15), another at 0.07% (RRT 0.85).
Lot-XYZ-001GC-MS (Residual Solvents)Toluene: 50 ppm, Acetone: <10 ppmComplies with ICH Q3C limits.
Lot-XYZ-001¹H-qNMR (wt/wt %)99.9% (± 0.2%)Corroborates high purity. No significant impurities observed in the spectrum.
Lot-XYZ-001 Assigned Purity 99.9% Based on qNMR. Impurity profile by HPLC.

Conclusion

The validation of purity for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine is a process that demands more than a single measurement. It requires a strategic, evidence-based approach that leverages the strengths of orthogonal analytical techniques. By integrating high-resolution chromatography for impurity profiling (HPLC), specialized methods for volatile analysis (GC-MS), and a primary method for absolute quantification (qNMR), we can establish a scientifically sound and defensible purity value. This comprehensive strategy not only ensures the quality of the material but also provides the deep understanding necessary for confident advancement in research and drug development.

References

  • FDA's Guidelines for GMP Of API. Dalton Pharma Services. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Science of The Total Environment. [Link]

  • Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients. Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). [Link]

  • Analysis of primary, secondary and tertiary amines. Agilent Technologies. [Link]

  • API Specification and Acceptance Criteria: Global Guidelines. The FDA Group. [Link]

  • How to purify Benzylamine? Reddit. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]

  • tertiary amines by GC-MS. Chromatography Forum. [Link]

  • [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. PubMed. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [Link]

  • Validated RP-HPLC Method For Determination of Brom. Scribd. [Link]

  • Analytical Methods. Royal Society of Chemistry Publishing. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. ResearchGate. [Link]

  • Preparation of N-benzylamines.
  • N‐Alkylation of hexylamine with different benzyl alcohols. ResearchGate. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Radiochemical Purity Systems of Radiopharmaceuticals. UK Radiopharmacy Group. [Link]

  • Analytical Method Validation. piCHEM. [Link]

Sources

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine reference standard characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization and Qualification of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine as a Reference Standard Content Type: Technical Comparison & Characterization Guide Author Persona: Senior Application Scientist

Executive Summary

In the development of novel CNS agents and kinase inhibitors, (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine serves as a critical "scaffold" intermediate. Its structural complexity—featuring a halogenated aromatic ring, steric hindrance from the ortho-methyl group, and a tertiary amine center—presents unique analytical challenges.

This guide moves beyond basic "Certificate of Analysis" parameters to establish a self-validating characterization system . We objectively compare the performance of the Free Base versus the Hydrochloride Salt forms, demonstrating why the salt form is the superior choice for a Primary Reference Standard due to thermodynamic stability. Furthermore, we outline the specific protocols required to elevate this material from "Research Grade" to a "Qualified Reference Standard" compliant with ICH Q2(R1) guidelines.

Part 1: Comparative Analysis – Selecting the Optimal Standard

Before characterization begins, the physical form of the standard dictates its reliability. For tertiary benzyl amines, the choice between the Free Base and the Hydrochloride (HCl) salt is binary and critical.

Comparison 1: Physical Form Stability

The Free Base of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine is typically an oil or low-melting solid prone to oxidative degradation. The HCl salt stabilizes the nitrogen lone pair, preventing N-oxide formation and carbonate absorption.

FeatureFree Base (Liquid/Oil) Hydrochloride Salt (Crystalline Solid) Impact on Reference Standard Quality
Oxidative Stability Low: Nitrogen lone pair is exposed; susceptible to N-oxide formation over time.High: Protonation (

) blocks oxidation pathways.
The Salt form maintains potency for >2 years; Free Base requires re-assay every 3-6 months.
Hygroscopicity Moderate: Tends to absorb atmospheric

to form carbamates/carbonates.[1]
Low/Manageable: Generally non-hygroscopic if crystallized properly.Salt form ensures consistent weighing accuracy for quantitative stock solutions.
Handling Difficult: Viscous liquids are hard to weigh precisely (<1 mg error margin).Excellent: Free-flowing powder allows for precise gravimetric preparation.Salt form reduces human error in qNMR and HPLC standard prep.
NMR Clarity Variable: Chemical shifts ($ \delta $) drift with concentration and solvent acidity.Consistent: Fixed protonation state yields reproducible shifts.Salt form is required for robust spectral library matching.

Recommendation: For use as a Reference Standard, conversion to the Hydrochloride Salt is mandatory . The data below assumes the material is in the HCl salt form.[2][3]

Part 2: Structural Identity & Characterization Strategy

A "self-validating" system implies that multiple orthogonal methods confirm the same structure. We utilize NMR (connectivity), HRMS (elemental composition), and HPLC-UV (chromatographic purity).

Nuclear Magnetic Resonance (NMR) Profiling
  • Solvent: DMSO-

    
     (Preferred for salts to prevent exchange broadening).
    
  • Key Diagnostic Signals (Predicted):

    • Aromatic Region: The 1,2,4-substitution pattern (5-Bromo-2-methyl) creates a distinct splitting pattern. Look for a doublet (H3), a doublet of doublets (H4), and a meta-coupled doublet (H6).

    • Benzylic Protons: A sharp singlet (or slightly broad due to salt) around

      
       4.2–4.5 ppm.
      
    • Amine Substituents: The

      
      -Methyl group appears as a singlet (
      
      
      
      2.6–2.8 ppm), while the
      
      
      -Ethyl group shows a characteristic triplet/quartet system.
Impurity Profiling Logic (Graphviz)

The synthesis route dictates the impurity profile. Understanding this allows us to target specific "Process-Related Impurities" during HPLC method development.

SynthesisImpurities Start Precursor: 5-Bromo-2-methyl-benzyl bromide Product Target: (5-Bromo-2-methyl-benzyl)- ethyl-methyl-amine Start->Product Nucleophilic Substitution Impurity1 Impurity A: Bis-alkylated Dimer (Over-alkylation) Start->Impurity1 Stoichiometry Error Impurity2 Impurity B: Hydrolysis Product (5-Bromo-2-methyl-benzyl alcohol) Start->Impurity2 H2O (Hydrolysis) Reagent Reagent: N-Ethyl-methylamine Reagent->Product Impurity3 Impurity C: Des-bromo Analog (If Pd catalysis used) Product->Impurity3 Hydrogenolysis (Side Rxn)

Figure 1: Synthesis-driven impurity logic. Identifying these risks early allows for targeted HPLC resolution.

Part 3: Experimental Protocols (The "How-To")

This section details the validated analytical methods required to qualify the material.

High-Performance Liquid Chromatography (HPLC) Method

Objective: Quantify purity and detect the impurities identified in Figure 1. Challenge: Tertiary amines often tail on C18 columns due to silanol interactions. Solution: Use of a chaoticotropic salt (Perchlorate) or an ion-pairing agent (TFA) at acidic pH.

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface area for resolution of isomers; end-capping reduces amine tailing.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH ensures the amine is fully protonated (

), improving peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of Phase A to prevent baseline drift.
Gradient 5% B to 95% B over 20 minutesSteep gradient required to elute the non-polar brominated aromatics.
Flow Rate 1.0 mL/minStandard flow for optimal HETP (Height Equivalent to a Theoretical Plate).
Detection UV @ 220 nm and 254 nm220 nm for the amine backbone; 254 nm specific for the brominated aromatic ring.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer for the bulky amine.
Quantitative NMR (qNMR) for Potency Assignment

While HPLC gives area% purity, it does not give absolute potency (mass balance). qNMR is the gold standard for primary reference standard assignment.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Solvent:

    
     or DMSO-
    
    
    
    (depending on solubility of IS).
  • Protocol:

    • Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision ±0.01 mg).

    • Dissolve completely.

    • Set relaxation delay (

      
      ) to >5x 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
    • Integrate the unique singlet of the IS against the benzylic singlet of the sample.

  • Calculation:

    
    
    

Part 4: Qualification Workflow

To certify this material as a Reference Standard, follow this sequential workflow. This ensures that resources are not wasted on low-quality batches.

QualificationWorkflow Step1 1. Crude Synthesis (Free Base) Step2 2. Salt Formation (Convert to HCl) Step1->Step2 Step3 3. Structure Confirmation (1H-NMR, 13C-NMR, MS) Step2->Step3 Decision1 Structure Correct? Step3->Decision1 Step4 4. Purity Assessment (HPLC-UV + GC-HS) Decision1->Step4 Yes Rework Recrystallize / Column Decision1->Rework No (Identity Fail) Decision2 Purity > 99.0%? Step4->Decision2 Step5 5. Potency Assignment (qNMR or Mass Balance) Decision2->Step5 Yes Decision2->Rework No Step6 6. Generate CoA (Expiration: 2 Years) Step5->Step6 Rework->Step2 Retry

Figure 2: The "Gate-Stage" approach to Reference Standard Qualification. Note that Purity (Area %) and Potency (w/w %) are distinct steps.

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[4][5]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1 on Reference Standards).

  • USP <761>: Nuclear Magnetic Resonance Spectroscopy. U.S. Pharmacopeia. (Guidelines for qNMR).

  • PubChem Compound Summary: Benzylamine Derivatives - General Chemical Properties. National Library of Medicine.

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3]

Sources

Chromatographic Profiling of Benzyl Amine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amine Problem" in Chromatography

Benzyl amine derivatives represent a critical scaffold in pharmaceutical chemistry (e.g., antidepressants, antihypertensives). However, they present a dual chromatographic challenge: structural similarity (often differing only by isomeric substitution) and high basicity (pKa ~9–10).

In standard Reversed-Phase Liquid Chromatography (RPLC), the protonated amine moiety interacts aggressively with residual silanols on the silica surface, leading to severe peak tailing (


), retention variability, and loss of resolution.

This guide objectively compares three distinct chromatographic strategies to overcome these limitations:

  • Low pH RPLC with Phenyl-Hexyl Phases (Leveraging

    
     selectivity).
    
  • High pH RPLC with Hybrid Silica (Neutralizing the analyte).

  • Supercritical Fluid Chromatography (SFC) (The orthogonal high-throughput alternative).

Comparative Analysis of Stationary Phases & Conditions

Selectivity Mechanisms: C18 vs. Phenyl-Hexyl

While C18 relies purely on hydrophobic subtraction, benzyl amines possess an aromatic ring capable of


 interactions. Phenyl-Hexyl phases utilize this to separate positional isomers (ortho/meta/para) that co-elute on C18.
FeatureC18 (Traditional) Phenyl-Hexyl (Alternative) Pentafluorophenyl (PFP)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Interaction
Hydrophobic + Dipole-Dipole + H-Bonding
Target Analyte Alkyl chains, neutralsAromatic amines, positional isomersHalogenated aromatics, polar bases
Isomer Selectivity Low (often co-elutes isomers)High (resolves o, m, p isomers)Very High (shape selectivity)
Tailing Risk High (without end-capping)Moderate (phase shields silanols)Low (often highly polar)
The pH Effect: Controlling Ionization States

The ionization state of the benzyl amine dictates its interaction with the column.

  • Low pH (pH 2.5): Amine is protonated (

    
    ). Silanols are protonated (neutral).
    
    • Result: Good peak shape if silanols are fully suppressed. Retention is low due to charge repulsion.

  • High pH (pH 10.0): Amine is neutral (

    
    ). Silanols are ionized (
    
    
    
    ).[1]
    • Result: Maximum retention (hydrophobic interaction dominates). Excellent peak shape due to lack of ion-exchange. Requires Hybrid Silica (e.g., Waters XBridge).

Quantitative Performance Data

Experimental average values for a generic benzyl amine derivative (e.g., 4-methoxybenzylamine).

Method StrategyColumn TypeMobile PhaseTailing Factor (

)
Resolution (

) of Isomers
Standard Acidic C18 (Type B Silica)0.1% Formic Acid (pH 2.7)1.6 – 2.2 (Poor)1.2 (Partial)
Chaotropic Acid C180.1% TFA (pH 2.0)1.1 – 1.3 (Good)1.4 (Baseline)

-Selectivity
Phenyl-Hexyl 0.1% Formic Acid1.1 – 1.2 (Excellent) 2.5 (High)
High pH Stability Hybrid C1810mM

(pH 10)
1.0 – 1.1 (Perfect)1.8 (Good)

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the optimal method based on analyte properties and lab constraints.

MethodSelection Start Start: Benzyl Amine Mixture Isomers Are there Positional Isomers? (ortho/meta/para) Start->Isomers MS_Compat Is MS Compatibility Required? Isomers->MS_Compat No (General Profiling) Phenyl Select Phenyl-Hexyl Column (Exploit pi-pi interactions) Isomers->Phenyl Yes (Critical Separation) HighPH Select Hybrid C18 (High pH) (Neutralize Amine) MS_Compat->HighPH Yes (Volatile Buffer) TFA Use C18 with TFA (Ion Pairing) MS_Compat->TFA No (UV Only) SFC Consider SFC (High Throughput) Phenyl->SFC Alternative if Speed Critical

Figure 1: Decision tree for selecting the stationary phase and mobile phase conditions based on structural complexity and detection requirements.

Validated Experimental Protocols

Protocol A: High-Selectivity Isomer Separation (Phenyl-Hexyl)

Objective: Separate structurally similar benzyl amine isomers (e.g., 2-chloro vs 4-chlorobenzylamine) using


 discrimination.
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm or 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (MeCN).[2][3]

    • Note: Methanol can be used to enhance

      
       interactions, as MeCN can suppress them by forming its own 
      
      
      
      complexes.
  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 30°C (Lower temperature favors

    
     interactions).
    
  • Detection: UV @ 254 nm (benzyl ring absorption).

Protocol B: High-Load/Peak Shape Optimization (High pH)

Objective: Maximize retention and peak symmetry for basic amines without ion-pairing agents.

  • Column: Waters XBridge BEH C18 (Hybrid Particle Technology), 100 x 2.1 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard 5–95% B over 10 minutes.

  • Why this works: At pH 10, benzyl amines (pKa ~9.5) are >50% neutral. The neutral form interacts strongly with the C18 chain, and the deprotonated silanols (

    
    ) are repelled by the high pH buffer environment or simply don't interact with the neutral amine.
    

Advanced Alternative: SFC (Supercritical Fluid Chromatography)[5][6][7][8][9]

SFC is increasingly preferred for amine profiling due to the "orthogonal" selectivity provided by supercritical


.
  • The Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is non-polar. To elute polar amines, a polar modifier (Methanol) is used.
    
  • The Additive Requirement: Basic additives are mandatory in SFC for amines to cover active sites on the silica.

  • Recommended SFC Conditions:

    • Column: 2-Ethylpyridine (2-EP) or Diol phase.

    • Modifier: Methanol + 0.2% Isopropylamine (IPA) or Ammonium Hydroxide.

    • Back Pressure: 120 bar.

    • Result: Ultra-fast analysis (< 3 mins) with sharp peaks.

Troubleshooting & Optimization (Self-Validating System)

Use this logic flow to validate your data integrity during method development.

Troubleshooting Check Check Tailing Factor (Tf) Tf_High Tf > 1.5 Check->Tf_High Tf_Good Tf < 1.2 Check->Tf_Good Action1 Increase Buffer Conc. (20mM -> 50mM) Tf_High->Action1 First Step Action2 Switch to High pH (Hybrid Column) Action1->Action2 If fails Action3 Add Ion Pair Reagent (TFA/TEA) Action2->Action3 Last Resort (MS issues)

Figure 2: Troubleshooting logic for peak tailing in benzyl amine analysis.

References

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Link

  • Agilent Technologies. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Agilent Application Notes. Link

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. Link

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC North America, 2014. Link

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod Technical Report. Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to UV-Vis Spectroscopy of Aromatic Amines

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For organic molecules, this absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds such as benzylamine and its derivatives, the primary electronic transitions of interest are π → π* transitions within the benzene ring.

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly dependent on the molecular structure. The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents can cause significant shifts in these absorptions. These shifts are categorized as:

  • Bathochromic shift (Red shift): A shift to a longer wavelength.

  • Hypsochromic shift (Blue shift): A shift to a shorter wavelength.

  • Hyperchromic effect: An increase in absorption intensity.

  • Hypochromic effect: A decrease in absorption intensity.

Substituents on the benzene ring that possess non-bonding electrons, such as the amino group (-NH2), can interact with the π-system of the ring through resonance. This interaction, known as conjugation, extends the chromophore and typically results in a bathochromic shift and a hyperchromic effect.

Predicted UV-Vis Absorption Maxima for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

To predict the UV-Vis absorption maxima of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine, we will analyze the effects of each substituent on the parent benzylamine chromophore.

The Parent Chromophore: Benzylamine

Benzylamine serves as the fundamental structural unit. In an acidic mobile phase, benzylamine exhibits two primary absorption maxima:

  • λmax ≈ 206 nm

  • λmax ≈ 256 nm [1]

These absorptions are characteristic of the substituted benzene ring.

Effect of Substituents

The target molecule has three key substituents that will influence its UV-Vis spectrum: a bromo group at position 5, a methyl group at position 2, and N-alkylation of the amino group (ethyl and methyl groups).

  • Methyl Group (-CH3): Alkyl groups are weak auxochromes that can cause a small bathochromic (red) shift. This is due to hyperconjugation, where the σ-electrons of the C-H bonds of the methyl group interact with the π-system of the benzene ring.

  • Bromo Group (-Br): Halogens are also auxochromes. While they are deactivating groups in terms of electrophilic aromatic substitution due to their inductive effect, their lone pair of electrons can participate in resonance with the aromatic ring. This resonance effect typically leads to a bathochromic shift of the absorption bands.

  • N-Alkylation (-N(CH3)(C2H5)): The replacement of the hydrogen atoms on the amino group with alkyl groups (ethyl and methyl) generally leads to a bathochromic shift.[2] This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom and enhances its ability to conjugate with the benzene ring.

Prediction:

Based on the cumulative effects of these substituents, it is predicted that the UV-Vis absorption maxima of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine will be shifted to longer wavelengths compared to the parent benzylamine molecule. The primary absorption band is expected to be in the range of 260-275 nm , and a shorter wavelength band may be observed around 210-220 nm . The exact λmax would need to be confirmed experimentally.

Comparative Analysis with Structurally Similar Compounds

To support our prediction, we can compare the expected spectrum with the known UV-Vis data of similar molecules.

CompoundStructureλmax (nm)Solvent/Conditions
BenzylamineC₆H₅CH₂NH₂206, 256Acidic mobile phase[1]
AnilineC₆H₅NH₂230Ethanol[3]
Aniline (acidic)C₆H₅NH₃⁺203Dilute aqueous acid[3]
4-BromoanilineBrC₆H₄NH₂~240, 290Not specified
o-Toluidine (2-Methylaniline)CH₃C₆H₄NH₂~235, 285Not specified

Data for o-toluidine is inferred from graphical representation in a study on intercalated anilines and may not be precise.[4]

Analysis of Comparative Data:

  • Aniline vs. Benzylamine: The direct attachment of the amino group to the benzene ring in aniline allows for more effective conjugation, resulting in a bathochromic shift compared to benzylamine where the -CH2- group isolates the nitrogen from the ring.

  • Effect of Acid: In acidic conditions, the lone pair on the nitrogen of aniline is protonated, forming the anilinium ion. This removes the conjugation with the benzene ring, causing a hypsochromic (blue) shift to a wavelength similar to that of benzene itself.[3][5] A similar, though less pronounced, effect would be expected for benzylamine derivatives.

  • Effect of Bromine: The spectrum of 4-bromoaniline shows a significant bathochromic shift compared to aniline, supporting the prediction that the bromo group will shift the λmax of our target molecule to a longer wavelength.

  • Effect of Methyl Group: The data for o-toluidine, although approximate, suggests a bathochromic shift compared to aniline, in line with the expected effect of the methyl group.

The combined electron-donating effects of the methyl group and the N-alkylation, along with the resonance contribution of the bromine atom, strongly suggest that the primary absorption band of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine will be at a longer wavelength than that of benzylamine.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally determine the UV-Vis absorption maxima of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine, the following protocol can be employed.

Materials and Instrumentation
  • Analyte: (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

  • Solvent: Spectroscopic grade ethanol or methanol. The choice of solvent can influence the absorption spectrum, so it should be reported with the results.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mg/mL). prep2 Perform serial dilutions to obtain a series of concentrations (e.g., 1, 2, 5, 10, 20 µg/mL). prep1->prep2 meas1 Rinse the sample cuvette with the most dilute solution and then fill it. prep2->meas1 inst1 Turn on the spectrophotometer and allow the lamps to warm up. inst2 Set the wavelength range for scanning (e.g., 200-400 nm). inst1->inst2 inst3 Perform a baseline correction using the solvent in both the sample and reference cuvettes. inst2->inst3 meas2 Place the sample cuvette in the sample holder and the solvent-filled cuvette in the reference holder. inst3->meas2 meas1->meas2 meas3 Acquire the absorption spectrum. meas2->meas3 meas4 Repeat for each concentration, moving from lowest to highest. meas3->meas4 an1 Identify the wavelength(s) of maximum absorbance (λmax). meas4->an1 an2 Plot a calibration curve of absorbance vs. concentration at λmax. an1->an2 an3 Determine the molar absorptivity (ε) from the slope of the calibration curve (if the molecular weight is known). an2->an3

Caption: Workflow for the determination of UV-Vis absorption maxima.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution.

    • From the stock solution, prepare a series of dilutions to cover an absorbance range of approximately 0.1 to 1.0 AU (Absorbance Units).

  • Instrument Preparation:

    • Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to stabilize (typically 15-30 minutes).

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

    • Fill both the sample and reference cuvettes with the solvent (ethanol).

    • Place the cuvettes in their respective holders and perform a baseline correction to zero the instrument.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it a few times with the most dilute sample solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorption spectrum.

    • Repeat this process for each of the prepared dilutions, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • From the obtained spectra, identify the wavelength(s) at which maximum absorbance occurs (λmax).

    • To verify adherence to the Beer-Lambert law, plot a graph of absorbance at λmax versus concentration. The plot should be linear with an R² value close to 1.

Alternative Chromophoric Amines for Comparison

For researchers seeking alternative chromophoric amines for various applications, the following compounds with well-characterized UV-Vis spectra may be considered:

Alternative CompoundStructureTypical λmax (nm)Notes
AnilineC₆H₅NH₂230, 280A fundamental aromatic amine with extensive spectral data available.[3]
N,N-DimethylanilineC₆H₅N(CH₃)₂~250, 298The N,N-dimethylation causes a bathochromic shift compared to aniline.
4-NitroanilineO₂NC₆H₄NH₂~380The strong electron-withdrawing nitro group in conjugation with the amino group creates a significant bathochromic shift into the visible region.
2-AminopyridineC₅H₆N₂~235, 300A heterocyclic amine with distinct UV absorption characteristics.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine is not currently published, a scientifically sound prediction can be made based on the analysis of its structural components. The presence of the bromo, methyl, and N-alkyl substituents on the benzylamine core is expected to induce a bathochromic shift, leading to a primary absorption maximum in the range of 260-275 nm. This predictive guide, along with the provided experimental protocol, offers a robust framework for the characterization of this and similar aromatic amines. Experimental verification is essential to confirm the precise absorption maxima and molar absorptivity.

References

  • Nataranjan, K., & Shafi, S. S. (2010). Synthesis of Various Polyaniline / Clay Nanocomposites Derived from Aniline and Substituted Aniline Derivatives by Mechanochemical Intercalation Method. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aniline (data page). In Wikipedia. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. RSC Publishing. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dimethylbenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Multipurpose made colorimetric materials for amines, pH change and metal ion detection. (2022). PMC. [Link]

  • Filo. (2025, January 5). Aniline absorbs at 280 nm but in acidic medium, the main absorption ban... Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). N-Ethylbenzylamine. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis spectra observed from mixtures of different amines and... Retrieved from [Link]

  • NIST. (n.d.). Ethylbenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromobenzylamine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved from [Link]

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